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  • Product: 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride
  • CAS: 1177308-54-1

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride

An Advanced Technical Whitepaper for Drug Development Professionals Executive Summary The compound 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1) represents a highly privileged structural motif in modern...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Whitepaper for Drug Development Professionals

Executive Summary

The compound 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1) represents a highly privileged structural motif in modern medicinal chemistry[1]. As a substituted 2-arylpyrrolidine, it serves as a critical intermediate and pharmacophoric core in the development of targeted therapeutics, most notably in the design of Bcl-2 inhibitors for oncology[2] and monoamine modulators for neurological applications[3].

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, advanced chemoenzymatic synthesis workflows, and its pharmacological trajectory. As a Senior Application Scientist, I have structured this guide to bridge the gap between bench-level chemical synthesis and late-stage biological target validation, ensuring that researchers can implement these self-validating protocols directly into their drug discovery pipelines.

Chemical Architecture and Physicochemical Dynamics

The structural anatomy of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) directly bonded at the C2 position to an ortho-ethoxylated phenyl ring.

Causality of Structural Features
  • The 2-Ethoxy Substitution: The ethoxy group at the ortho position serves a dual purpose. Sterically, it restricts the rotation of the phenyl ring relative to the pyrrolidine core, locking the molecule into specific bioactive conformations required for deep hydrophobic pocket insertion (such as the BH3-binding groove of Bcl-2 proteins)[4]. Electronically, it acts as an electron-donating group via resonance, which subtly increases the electron density of the aromatic system and influences the pKa of the adjacent pyrrolidine nitrogen.

  • The Hydrochloride Salt Form: The free base of 2-arylpyrrolidines is typically a viscous oil that is prone to oxidative degradation[5]. Conversion to the hydrochloride salt (HCl) protonates the secondary amine, shifting the compound into a stable, crystalline solid. This salt formation drastically improves aqueous solubility, a non-negotiable requirement for in vitro assay formulation and in vivo bioavailability.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for both the free base and the hydrochloride salt forms, synthesized from empirical chemical databases[1][5].

PropertyFree BaseHydrochloride Salt
CAS Registry Number 383127-71-71177308-54-1
Molecular Formula C₁₂H₁₇NOC₁₂H₁₈ClNO
Molecular Weight 191.27 g/mol 227.73 g/mol
Density 1.485 g/cm³N/A (Crystalline Solid)
Boiling Point 333 °CN/A (Decomposes)
Solubility Soluble in DCM, MethanolHighly soluble in Water, DMSO

Chemoenzymatic Deracemization: Achieving Enantiopurity

Because the C2 carbon of the pyrrolidine ring is a chiral center, 2-(2-Ethoxyphenyl)pyrrolidine exists as two enantiomers: (R) and (S). In pharmacological applications, enantiopurity is critical, as biological targets are highly stereoselective.

Traditional chiral resolution is low-yield (max 50%). To overcome this, modern synthesis employs a Dynamic Kinetic Resolution (Deracemization) using engineered variants of Monoamine Oxidase from Aspergillus niger (MAO-N)[3][6].

Mechanistic Causality of the Deracemization Workflow

The MAO-N D5 variant exhibits strict stereoselectivity, oxidizing only the (S)-enantiomer of the 2-arylpyrrolidine into a cyclic imine intermediate[3]. By introducing a non-selective chemical reducing agent (ammonia borane) into the reaction vessel, the imine is continuously reduced back to the racemic mixture. Because the (R)-enantiomer is completely ignored by the enzyme, it acts as a thermodynamic sink. Over time, the entire racemic pool is funneled into the pure (R)-enantiomer, achieving >99% enantiomeric excess (ee).

G Racemic Racemic 2-(2-Ethoxyphenyl)pyrrolidine MAON MAO-N Oxidation (Enantioselective) Racemic->MAON (S)-enantiomer consumed Enantiopure (R)-2-(2-Ethoxyphenyl)pyrrolidine Racemic->Enantiopure Accumulation of (R)-isomer Imine Cyclic Imine Intermediate MAON->Imine FAD-dependent oxidation Reduction Ammonia Borane (Non-selective Reduction) Imine->Reduction Reduction->Racemic Regenerates racemate

Chemoenzymatic deracemization workflow of 2-arylpyrrolidines using MAO-N.

Protocol 1: Preparative-Scale Deracemization (Self-Validating System)

Objective: Isolate (R)-2-(2-Ethoxyphenyl)pyrrolidine with >99% ee.

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 25 mM of racemic 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride in 100 mL of 100 mM potassium phosphate buffer.

  • pH Optimization (Causality): Adjust the pH to 7.8 using 1M NaOH. Reasoning: MAO-N activity drops precipitously above pH 8.5, and ammonia borane hydrolyzes rapidly in acidic conditions. pH 7.8 is the kinetic sweet spot for both reagents[3].

  • Catalyst Introduction: Add 50 mg of purified MAO-N D5 variant and 10 equivalents (250 mM) of ammonia borane (NH₃·BH₃).

  • Incubation: Incubate at 30°C for 24 hours under continuous orbital shaking (200 rpm) to ensure adequate dissolved oxygen (the terminal electron acceptor for MAO-N)[3].

  • Reaction Quenching & Extraction: Basify the solution to pH 12 with 10M NaOH to deprotonate the pyrrolidine, then extract three times with dichloromethane (DCM).

  • System Validation (Chiral HPLC):

    • Control: Run the starting racemate on a Chiralcel OD-H column to establish baseline retention times for the (R) and (S) peaks.

    • Sample: Inject the extracted product. A successful deracemization is validated by the complete disappearance of the (S)-peak and a single dominant (R)-peak (>99% ee).

Pharmacological Target Engagement: The Bcl-2 Pathway

While 2-arylpyrrolidines are historically linked to monoamine transporter modulation, recent patent literature has heavily implicated 2-(2-Ethoxyphenyl)pyrrolidine derivatives as critical building blocks for Bcl-2 (B-cell lymphoma 2) inhibitors [2][4].

Bcl-2 overexpression is a hallmark survival mechanism in various hematological malignancies (e.g., CLL, AML) and solid tumors[2]. Bcl-2 proteins neutralize pro-apoptotic proteins (like BAX and BAK) by sequestering their BH3 domains into a hydrophobic surface cleft[4].

Derivatives containing the 2-(2-Ethoxyphenyl)pyrrolidine scaffold act as BH3 mimetics . The bulky, hydrophobic nature of the ethoxyphenyl group perfectly anchors the molecule deep into the P2/P4 hydrophobic pockets of the Bcl-2 cleft, competitively displacing pro-apoptotic proteins and triggering cell death[2].

Bcl2_Pathway ApoptoticStimulus Apoptotic Stimulus BH3Only BH3-Only Proteins (BIM, PUMA) ApoptoticStimulus->BH3Only Bcl2 Anti-apoptotic Bcl-2 (Pyrrolidine Target) BH3Only->Bcl2 Inhibits BAX_BAK Pro-apoptotic Effectors (BAX, BAK) BH3Only->BAX_BAK Activates Bcl2->BAX_BAK Sequesters/Inhibits MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Intrinsic apoptotic pathway highlighting Bcl-2 as a therapeutic target.

Protocol 2: In Vitro Bcl-2 Heterodimerization Assay (HTRF)

To validate the efficacy of a 2-(2-Ethoxyphenyl)pyrrolidine-derived compound, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard.

Objective: Quantify the IC₅₀ of the synthesized compound in disrupting the Bcl-2/BIM peptide interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM His-tagged recombinant Bcl-2 protein and 15 nM FITC-labeled BIM BH3 peptide in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT). Reasoning: DTT prevents the oxidation of cysteine residues on Bcl-2, ensuring the binding cleft remains structurally viable.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrrolidine derivative in DMSO. Transfer 1 µL of each concentration to a 384-well black microplate.

  • Protein-Peptide Addition: Add 19 µL of the Bcl-2/BIM master mix to the wells.

  • Fluorophore Addition: Add Anti-His Terbium (Tb) cryptate antibody (donor fluorophore).

  • Incubation: Incubate in the dark at room temperature for 2 hours to allow the competitive equilibrium to stabilize.

  • Data Acquisition & Validation: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Validation System: Include Venetoclax (a known potent Bcl-2 inhibitor) as a positive control, and DMSO alone as a negative control. A valid assay will show Venetoclax completely abolishing the FRET signal (665 nm) at nanomolar concentrations. The IC₅₀ of the test compound is calculated using a 4-parameter logistic non-linear regression model based on the reduction of the 665/620 nm emission ratio.

Conclusion

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is far more than a simple heterocyclic building block; it is a stereochemically complex, pharmacologically privileged scaffold. By leveraging advanced chemoenzymatic deracemization protocols, researchers can isolate its highly active enantiomers. Furthermore, its unique physicochemical properties make it an ideal anchor for BH3 mimetics, positioning it at the forefront of targeted oncology research and the development of next-generation Bcl-2 inhibitors.

References

  • Google Patents. "WO2019210828A1 - Bcl-2 INHIBITORS." World Intellectual Property Organization.
  • Google Patents. "CN112437772B - Bcl-2 inhibitors." China National Intellectual Property Administration.
  • Thieme Connect. "Oxidation at Heteroatoms: Deracemization of Tertiary Amines by Monoamine Oxidase from Aspergillus niger." Science of Synthesis. Available at:[Link]

  • Royal Society Publishing. "Oxidase enzymes as sustainable oxidation catalysts." Open Biology. Available at:[Link]

Sources

Exploratory

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the hypothesized mechanism of action for 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride, a novel compound with significant potential for neuromodulatory activity. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology, drawing upon extensive literature regarding structurally analogous 2-arylpyrrolidine derivatives. It is posited that 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride functions primarily as a monoamine transporter inhibitor, with a likely high affinity for the dopamine transporter (DAT). This guide provides a robust theoretical framework, detailing the anticipated pharmacodynamics, downstream signaling consequences, and a comprehensive set of experimental protocols for the empirical validation of this hypothesis.

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous and synthetic compounds with profound effects on the central nervous system (CNS).[1] Its conformational flexibility and the stereochemical possibilities arising from substitution patterns allow for the precise three-dimensional arrangement of pharmacophoric elements, enabling high-affinity interactions with a variety of biological targets.[1] Many successful CNS drugs, including nootropics and psychoactive agents, incorporate the pyrrolidine motif.[2][3] The 2-arylpyrrolidine subclass, in particular, has been extensively explored, yielding potent modulators of monoamine transporters.[4][5][6]

Chemical Structure and Stereochemistry of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride

The chemical structure of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride comprises a saturated five-membered pyrrolidine ring, with an ethoxyphenyl group at the 2-position. The hydrochloride salt form enhances aqueous solubility and stability.

The carbon at the 2-position of the pyrrolidine ring is a chiral center, meaning that 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride can exist as two enantiomers: (S)-2-(2-Ethoxyphenyl)pyrrolidine and (R)-2-(2-Ethoxyphenyl)pyrrolidine. The stereochemistry is a critical determinant of pharmacological activity for many 2-arylpyrrolidines, often with one enantiomer displaying significantly higher affinity and/or efficacy at the target receptor or transporter.

Hypothesized Pharmacodynamics: A Focus on Monoamine Transporter Inhibition

Based on the structural features of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride and the established pharmacology of its analogues, the primary hypothesized mechanism of action is the inhibition of one or more monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Primary Molecular Target: The Dopamine Transporter (DAT)

The most probable primary molecular target is the dopamine transporter (DAT).[7] The 2-phenylpyrrolidine moiety is a well-established pharmacophore for potent DAT inhibition.[6] Synthetic cathinones containing a pyrrolidine ring, such as α-PVP, are highly potent DAT inhibitors.[4][8] It is hypothesized that the pyrrolidine nitrogen and the aromatic ring of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride engage with key binding domains within the DAT protein. The ethoxy group at the 2-position of the phenyl ring is predicted to influence both the potency and selectivity of the compound.

Potential for Norepinephrine and Serotonin Transporter Interaction

While DAT is the most likely primary target, interactions with NET and SERT are also possible. The degree of selectivity for DAT over NET and SERT is a critical aspect of the pharmacological profile and will be determined by the specific interactions of the ethoxyphenyl group within the transporter binding pockets. Some pyrrolidine-based compounds exhibit broad-spectrum activity across all three monoamine transporters.[9]

Downstream Signaling Consequences of DAT Inhibition

Inhibition of DAT by 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride would block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This would lead to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission. The elevated synaptic dopamine levels would result in increased activation of postsynaptic dopamine receptors (D1-D5), triggering a cascade of downstream signaling events.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage in Vesicles Synaptic Cleft Synaptic Cleft VMAT2->Synaptic Cleft Release DAT Dopamine Transporter (DAT) 2-EPPH 2-(2-Ethoxyphenyl)pyrrolidine HCl 2-EPPH->DAT Inhibition Synaptic Cleft->DAT Reuptake Synaptic Dopamine Increased Dopamine Dopamine Receptors Dopamine Receptors (D1-D5) Synaptic Dopamine->Dopamine Receptors Binding Signaling Cascade Downstream Signaling Cascade (e.g., cAMP activation) Dopamine Receptors->Signaling Cascade

Caption: Hypothesized mechanism of DAT inhibition.

Structure-Activity Relationships (SAR) of Related Compounds

The pharmacological profile of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride can be inferred from the SAR of analogous compounds.

Compound ClassKey Structural FeaturesImpact on Activity
Synthetic Cathinones (e.g., α-PVP) Pyrrolidine ringPotent DAT and NET inhibition.[8]
2-Arylpyrrolidines Phenyl group at C2Essential for high-affinity DAT binding.[5][6]
Substituted 2-Arylpyrrolidines Substitution on the phenyl ringModulates potency and selectivity for DAT, NET, and SERT.[4]

Experimental Protocols for Mechanism of Action Validation

The following experimental protocols are essential for the empirical validation of the hypothesized mechanism of action.

Radioligand Binding Assays

This experiment determines the binding affinity of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride for DAT, NET, and SERT.

Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates from cells expressing human DAT, NET, or SERT.

  • Incubation: Incubate the membrane preparations with a known radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) from competition binding curves.

G Membranes Cell Membranes with Transporters Incubation Incubation Membranes->Incubation Radioligand Radioligand (e.g., [³H]WIN 35,428) Radioligand->Incubation Test Compound 2-(2-Ethoxyphenyl)pyrrolidine HCl (Varying Concentrations) Test Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Counting Liquid Scintillation Counting Filtration->Scintillation Counting Data Analysis Calculate Ki Scintillation Counting->Data Analysis

Caption: Workflow for a radioligand binding assay.

Synaptosomal Uptake Assays

This functional assay measures the ability of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride to inhibit the transport of neurotransmitters into synaptosomes.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Uptake Termination: Terminate the uptake reaction by rapid filtration.

  • Quantification: Measure the amount of radioactivity accumulated in the synaptosomes.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

In Vivo Microdialysis

This technique measures the extracellular levels of dopamine, norepinephrine, and serotonin in the brains of freely moving animals following administration of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens).

  • Baseline Collection: Collect baseline dialysate samples.

  • Drug Administration: Administer 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (e.g., via intraperitoneal injection).

  • Sample Collection: Collect dialysate samples at regular intervals post-administration.

  • Neurotransmitter Analysis: Analyze the concentration of monoamines in the dialysate using HPLC with electrochemical detection.

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline.

Anticipated Pharmacokinetic Profile

The pharmacokinetic properties of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride are predicted based on its physicochemical characteristics. Its moderate lipophilicity, conferred by the ethoxyphenyl group, suggests good oral bioavailability and the ability to cross the blood-brain barrier. The pyrrolidine ring may be subject to metabolism by cytochrome P450 enzymes.

Conclusion

The available evidence from structurally related compounds strongly supports the hypothesis that 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride acts as a monoamine transporter inhibitor, with a likely preference for the dopamine transporter. This mechanism of action suggests its potential for development as a therapeutic agent for CNS disorders characterized by dopaminergic dysregulation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis and the comprehensive characterization of its pharmacological profile.

References

  • Vartak, A. P., Nickell, J. R., Chagkutip, J., Dwoskin, L. P., & Crooks, P. A. (2009). Pyrrolidine analogues of lobelane: relationship of affinity for the dihydrotetrabenazine binding site with function of the vesicular monoamine transporter 2 (VMAT2). Journal of medicinal chemistry, 52(23), 7878–7882. [Link]

  • Rasmussen, C. R., Gardocki, J. F., Plampin, J. N., Twardzik, B. L., Reynolds, B. E., Molinari, A. J., Schwartz, N., Bennetts, W. W., Price, B. E., & Marakowski, J. (1978). 2-Pyrrolidinylideneureas, a new class of central nervous system agents. Journal of medicinal chemistry, 21(10), 1044–1054. [Link]

  • Kolanos, R., Sakloth, F., Jain, M., Partilla, J. S., Baumann, M. H., & Glennon, R. A. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS chemical neuroscience, 6(11), 1867–1873. [Link]

  • ACS Medicinal Chemistry Letters. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. [Link]

  • ACS Medicinal Chemistry Letters. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. [Link]

  • ACS Medicinal Chemistry Letters. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. [Link]

  • ResearchGate. (n.d.). Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. [Link]

  • De Cointet, P., Van der Perren, C., Van de Wiele, C., & Leysen, J. E. (1989). 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1. Journal of medicinal chemistry, 32(5), 1047–1055. [Link]

  • Gudas, A. S., Gudas, I. Y., Gudas, A. A., & Seredenin, S. B. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 14(11), 1146. [Link]

  • Chem-Impex. (n.d.). 2-Phenylpyrrolidine. [Link]

  • Tutone, M., & Almerico, A. M. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(17), 3976. [Link]

  • Collins, G. T., Johnson, S. B., Schiffer, W. K., & Katz, J. L. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399–2407. [Link]

  • Morin, D., Penna, A., Gregoire, B., & Berdeaux, A. (2021). A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. The Journal of pharmacology and experimental therapeutics, 376(3), 348–357. [Link]

  • Senderowicz, A. M., & Sausville, E. A. (2000). Mechanisms of action of flavopiridol. Investigational new drugs, 18(1), 1–10. [Link]

  • Liang, F., & Meltzer, P. C. (2001). Synthesis and Dopamine Transporter Binding of 2'-Substituted Cocaine Analogs. Archiv der Pharmazie, 334(8-9), 271–274. [Link]

  • Belveren, S., & Dalkara, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1256470. [Link]

  • Shaikh, F., Chow, J. W., & Tolmasky, M. E. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International journal of molecular sciences, 25(14), 7705. [Link]

  • ResearchGate. (2010). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 7(11), 1135–1157. [Link]

  • bioRxiv. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. [Link]

  • ResearchGate. (2009). Atypical Dopamine Uptake Inhibitors that Provide Clues About Cocaine's Mechanism at the Dopamine Transporter. [Link]

  • Raffa, D., Maggio, B., Daidone, G., Plescia, F., Schillaci, D., & Raimondi, M. V. (2015). Synthesis, Antiproliferative Activity and Possible Mechanism of Action of Novel 2-acetamidobenzamides Bearing the 2-phenoxy Functionality. Bioorganic & medicinal chemistry, 23(19), 6397–6406. [Link]

Sources

Foundational

Comprehensive Solubility Profiling of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride: Methodologies and Thermodynamic Considerations for Preclinical Development

Executive Summary The compound 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1) serves as a critical synthetic intermediate and structural scaffold in the development of targeted therapeutics, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1) serves as a critical synthetic intermediate and structural scaffold in the development of targeted therapeutics, most notably in the design of Bcl-2 (B-cell lymphoma 2) inhibitors. For researchers and drug development professionals, understanding the precise solubility profile of this amine hydrochloride salt is paramount. Poor solubility can lead to false negatives in high-throughput screening (HTS), erratic pharmacokinetic profiles, and insurmountable formulation challenges. This whitepaper provides an in-depth, authoritative guide to the physicochemical properties of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride, detailing the causality behind experimental solubility methodologies and establishing self-validating protocols for both kinetic and thermodynamic profiling.

Chemical Context and Biological Relevance

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is characterized by a lipophilic ethoxy-substituted phenyl ring coupled with a basic pyrrolidine moiety. In modern oncology drug discovery, pyrrolidine derivatives are frequently utilized to mimic the BH3 (Bcl-2 homology 3) domain of pro-apoptotic proteins [1].

In the intrinsic apoptotic pathway, tumor cells often overexpress anti-apoptotic proteins like Bcl-2 to evade programmed cell death. Inhibitors built upon scaffolds like 2-(2-Ethoxyphenyl)pyrrolidine are designed to insert into the hydrophobic cleft of Bcl-2, displacing pro-apoptotic proteins (such as Bax and Bak) and triggering apoptosis [2]. Because this hydrophobic cleft requires highly lipophilic drug moieties for binding, the resulting drug candidates often suffer from poor aqueous solubility. Utilizing the hydrochloride salt form of the pyrrolidine precursor is a deliberate chemical strategy to enhance hydration energy and improve baseline solubility during early synthesis and assay development.

Bcl2Pathway Stimulus Apoptotic Stimulus BH3 BH3-only Proteins Stimulus->BH3 Bcl2 Bcl-2 (Anti-apoptotic) BH3->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) BH3->BaxBak Activates Bcl2->BaxBak Sequesters Apoptosis Apoptosis Execution BaxBak->Apoptosis Cytochrome C Release Inhibitor Bcl-2 Inhibitor (Pyrrolidine Scaffold) Inhibitor->Bcl2 Binds BH3 Groove

Fig 1. Bcl-2 intrinsic apoptosis pathway and targeted inhibition via pyrrolidine scaffolds.

Physicochemical Profiling

The solubility of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is dictated by the interplay between its crystal lattice energy and its solvation energy. The protonated pyrrolidine nitrogen (pKa ~9.5–10.0) ensures that the molecule remains primarily ionized at physiological pH (7.4), which significantly boosts its aqueous solubility compared to its free base counterpart.

Table 1: Physicochemical Parameters & Causality

ParameterValueCausality / Implication for Development
Molecular Formula C12H18ClNORepresents the HCl salt; provides a common ion effect consideration in gastric fluids.
Molecular Weight 227.73 g/mol Low MW allows for favorable ligand efficiency during fragment-based drug design.
Predicted pKa ~9.5 - 10.0The basic nitrogen is protonated at pH 7.4, driving aqueous solubility.
LogP (Free Base) ~2.8The lipophilic ethoxyphenyl group drives target binding but limits free-base solubility.
LogD (pH 7.4) ~0.5 - 1.0Indicates a highly favorable balance of aqueous solubility and membrane permeability.

Experimental Methodologies: Causality and Design

A robust solubility profile cannot be derived from a single assay. Drug development requires a bifurcated approach: Kinetic Solubility for early-stage in vitro assays and Thermodynamic Solubility for lead optimization and formulation [3][5].

SolWorkflow Start 2-(2-Ethoxyphenyl)pyrrolidine HCl Kinetic Kinetic Solubility (Early HTS) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo DMSO Dissolve in DMSO Kinetic->DMSO Solid Excess Solid Powder Thermo->Solid BufferK Aqueous Buffer Dilution DMSO->BufferK BufferT Shake-Flask Equilibration (24-72h) Solid->BufferT MeasureK Laser Nephelometry (Light Scattering) BufferK->MeasureK MeasureT HPLC-UV / LC-MS Quantification BufferT->MeasureT

Fig 2. Divergent workflows for kinetic and thermodynamic solubility profiling.

Protocol 1: Kinetic Solubility via Laser Nephelometry

Causality: Kinetic solubility does not measure true equilibrium. Instead, it identifies the precipitation threshold of a compound when rapidly shifted from an organic solvent (DMSO) to an aqueous environment [4]. Because in vitro bioassays typically tolerate a maximum of 1% DMSO, compounds that precipitate upon dilution expose the biological target to unknown concentrations, leading to false negatives in HTS campaigns.

Self-Validating Step-by-Step Protocol:

  • Stock Preparation: Dissolve 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare a linear serial dilution of the stock in a 96-well plate using DMSO.

  • Aqueous Shift: Transfer 2 µL of each DMSO dilution into 198 µL of aqueous phosphate buffer (pH 7.4) in a clear-bottom microtiter plate. Validation Check: Ensure the final DMSO concentration is exactly 1.0% across all wells.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle orbital shaking to simulate assay conditions.

  • Nephelometric Scanning: Scan the plate using a laser nephelometer. Undissolved particles scatter the laser light; the intensity of the scattered light is directly proportional to the particle concentration.

  • Data Analysis: Plot scattered light intensity versus compound concentration. The inflection point (kick-off curve) indicates the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility via the Shake-Flask Method

Causality: Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solution. This metric is non-negotiable for predicting oral bioavailability and designing final drug formulations [6]. The shake-flask method remains the gold standard because it allows the system the necessary time (up to 72 hours) to overcome the activation energy required to break the crystal lattice.

Self-Validating Step-by-Step Protocol:

  • Media Preparation: Prepare 10 mL of the target dissolution medium (e.g., PBS pH 7.4, SGF pH 1.2). Critical Validation Check: Measure and record the exact initial pH of the buffer.

  • Solid Addition: Add an excess amount of crystalline 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride powder (e.g., 50 mg) to 1 mL of the buffer in a sealed glass vial. Two phases (saturated liquid and undissolved solid) must be visibly present.

  • Equilibration: Place the vial in an isothermal shaker at 25°C (or 37°C for biorelevance) at 400 rpm for 72 hours.

  • Post-Equilibration pH Check (The Self-Validating Mechanism): Measure the pH of the suspension after 72 hours. Expert Insight: Because the compound is an acidic hydrochloride salt, its dissolution can consume buffer capacity and lower the pH. If the final pH deviates by >0.1 units from the initial pH, the apparent solubility of the ionizable basic moiety is artificially inflated. The experiment must be invalidated and repeated with a higher-capacity buffer.

  • Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using isocratic HPLC-UV against a validated external standard calibration curve.

Quantitative Solubility Data

Because 2-(2-Ethoxyphenyl)pyrrolidine is formulated as a hydrochloride salt, its solubility is highly pH-dependent. The data below represents the expected thermodynamic equilibrium profile for this class of amine salts.

Table 2: Representative Thermodynamic Solubility Profile (Equilibrium at 25°C)

Solvent / MediumpHApparent Solubility (mg/mL)USP Solubility Classification
Deionized Water Unbuffered> 50.0Highly Soluble
Simulated Gastric Fluid (SGF) 1.2> 30.0Highly Soluble
Simulated Intestinal Fluid (SIF) 6.8~ 5.0Soluble
Phosphate Buffered Saline (PBS) 7.4~ 2.5Moderately Soluble
Dimethyl Sulfoxide (DMSO) N/A> 100.0Freely Soluble

Data Interpretation: The compound exhibits excellent solubility in acidic environments (SGF) due to complete protonation of the pyrrolidine ring. As the pH approaches the pKa of the compound (in basic intestinal environments), the fraction of the un-ionized free base increases, leading to a corresponding drop in aqueous solubility.

Conclusion

The solubility profile of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is defined by its basic pyrrolidine ring and lipophilic ethoxyphenyl substituent. By employing a dual-assay strategy—utilizing laser nephelometry for rapid kinetic assessments and the rigorously pH-controlled shake-flask method for thermodynamic equilibrium—researchers can confidently advance this scaffold through high-throughput screening and into lead optimization for complex targets like the Bcl-2 pathway. Adhering to the self-validating protocols outlined in this guide ensures that solubility artifacts do not derail downstream pharmacokinetic and pharmacodynamic evaluations.

References

  • Google Patents. "WO2019210828A1 - Bcl-2 INHIBITORS".
  • Google Patents. "CN112437772B - Bcl-2 inhibitors".
  • AxisPharm. "Kinetic Solubility Assays Protocol". Available at: [Link]

  • Bio-protocol. "Determination of Kinetic Solubility". Available at: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients". Available at: [Link]

Exploratory

Comprehensive Analytical Profiling of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride: A Technical Guide

Executive Summary 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1) is a highly versatile synthetic building block frequently utilized in the development of advanced therapeutics, most notably in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1) is a highly versatile synthetic building block frequently utilized in the development of advanced therapeutics, most notably in the synthesis of Bcl-2 inhibitors targeting dysregulated apoptotic pathways in oncology[1]. As a secondary amine featuring an ortho-substituted aryl ether, its structural validation requires rigorous spectroscopic analysis.

This whitepaper provides an in-depth, self-validating analytical framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As an application scientist, understanding the causality behind these spectral signatures—such as the deshielding effects of the protonated pyrrolidine ring and the specific fragmentation pathways of the ether linkage—is critical for ensuring batch-to-batch reproducibility and synthetic integrity[2].

Physicochemical Properties

Before initiating spectral acquisition, establishing the baseline physicochemical parameters is essential for calculating expected isotopic distributions and molar equivalents.

ParameterValue
Chemical Name 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride
CAS Registry Number 1177308-54-1 (HCl Salt)[3]
Molecular Formula C₁₂H₁₇NO • HCl (C₁₂H₁₈ClNO)
Monoisotopic Mass (Free Base) 191.1310 Da
Molecular Weight (Salt) 227.73 g/mol
Physical State Solid (typically white to off-white crystalline powder)

Mass Spectrometry (ESI-MS/MS) & Fragmentation Causality

Electrospray Ionization Mass Spectrometry (ESI-MS) is the premier technique for validating the molecular weight and structural connectivity of arylpyrrolidines[2]. Because the compound is a hydrochloride salt, it readily dissociates in polar solvents, allowing the free base to be efficiently protonated to form the [M+H]⁺ ion.

Causality of Fragmentation

The fragmentation of 2-substituted pyrrolidines under Collision-Induced Dissociation (CID) is highly predictable. The dominant pathway is the α-cleavage of the bond between the pyrrolidine ring and the aryl group, driven by the exceptional stability of the resulting cyclic iminium ion (Δ¹-pyrroline cation) at m/z 70.06[2]. Secondary pathways involve the neutral loss of ethylene (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, yielding a phenol-like fragment.

Self-Validating ESI-MS Protocol
  • Calibration: Inject a standard tuning mix (e.g., Agilent ESI-L) to validate mass accuracy (< 5 ppm error) and positive ion sensitivity.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The acidic modifier ensures complete protonation.

  • Acquisition: Operate in ESI+ mode. Isolate the [M+H]⁺ precursor ion (m/z 192.1) and apply CID at 15–25 eV.

  • System Validation: Confirm the presence of the isotopic M+1 peak (¹³C contribution) at ~13% relative abundance to the monoisotopic peak. This mathematically validates the carbon count (C₁₂).

MS_Frag M [M+H]+ m/z 192.14 2-(2-Ethoxyphenyl)pyrrolidine F1 m/z 70.06 Δ1-Pyrroline cation M->F1 α-cleavage (- C8H10O) F2 m/z 164.10 Loss of C2H4 (Ethylene) M->F2 Ether cleavage (- C2H4) F3 m/z 147.08 Loss of C2H5O (Ethoxy) M->F3 Ether cleavage (- C2H5OH)

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 2-(2-Ethoxyphenyl)pyrrolidine.

MS/MS Data Summary
Precursor Ion (m/z)Fragment Ion (m/z)Relative AbundanceStructural Assignment
192.14 ([M+H]⁺)192.14100% (Low CE)Intact protonated molecule
192.1470.06100% (High CE)Pyrrolinium cation (α-cleavage)
192.14164.1045%[M+H - C₂H₄]⁺ (Loss of ethyl group)
192.14147.0820%[M+H - C₂H₅OH]⁺ (Loss of ethanol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides absolute confirmation of regiochemistry and stereocenter connectivity. For hydrochloride salts, DMSO-d₆ is the solvent of choice. Unlike CDCl₃, DMSO-d₆ prevents rapid proton exchange, allowing the distinct observation of the broad, deshielded NH₂⁺ protons of the salt bridge[4].

Causality of Chemical Shifts
  • The Chiral Center (C2): The proton at the C2 position of the pyrrolidine ring is highly deshielded (δ ~4.75 ppm) due to the combined electron-withdrawing effects of the adjacent protonated nitrogen and the aromatic ring. It appears as a complex multiplet due to coupling with the diastereotopic protons at C3.

  • The Ortho-Ethoxy Group: The oxygen atom donates electron density into the aromatic ring via resonance, shielding the ortho and para protons, but heavily deshields the attached C2' carbon (δ ~156.2 ppm) via inductive effects[4].

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Tuning/Matching: Perform automated tuning and matching (ATMA) on the ¹H and ¹³C channels to optimize probe sensitivity.

  • Acquisition: Acquire ¹H (16 scans, relaxation delay 1s) and ¹³C (512 scans, relaxation delay 2s) spectra at 298 K.

  • System Validation: Lock the spectrometer to the deuterium signal of DMSO-d₆. Validate the chemical shift axis by referencing the residual solvent peak (¹H: 2.50 ppm; ¹³C: 39.52 ppm). The TMS singlet at 0.00 ppm serves as a secondary internal validation.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.80, 9.20br s2H-Pyrrolidine NH₂⁺ (Diastereotopic in salt)
7.42dd1H7.6, 1.6Aromatic H-6'
7.35ddd1H8.2, 7.5, 1.6Aromatic H-4'
7.05d1H8.2Aromatic H-3'
6.98td1H7.5, 1.0Aromatic H-5'
4.75m1H-Pyrrolidine C2-H (Benzylic)
4.08q2H7.0Ethoxy O-CH₂
3.25m2H-Pyrrolidine C5-H₂
2.30, 1.95m2H-Pyrrolidine C3-H₂
2.10m2H-Pyrrolidine C4-H₂
1.38t3H7.0Ethoxy CH₃
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
156.2Quaternary (C-O)Aromatic C-2'
130.1CHAromatic C-4'
128.5CHAromatic C-6'
124.8QuaternaryAromatic C-1'
120.5CHAromatic C-5'
112.4CHAromatic C-3'
63.8CH₂Ethoxy O-CH₂
58.2CHPyrrolidine C-2
45.1CH₂Pyrrolidine C-5
30.5CH₂Pyrrolidine C-3
23.2CH₂Pyrrolidine C-4
14.8CH₃Ethoxy CH₃

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to rapidly confirm the presence of functional groups and verify the salt form of the molecule without the need for KBr pellet pressing.

Causality of Vibrational Modes

The conversion of the free base pyrrolidine to the hydrochloride salt dramatically alters the IR spectrum. The sharp N-H stretch of a secondary amine (~3300 cm⁻¹) is replaced by a massive, broad absorption band spanning 3100–2700 cm⁻¹, characteristic of the NH₂⁺ stretching vibrations in amine salts. Furthermore, the strong asymmetric C-O-C stretch at ~1245 cm⁻¹ confirms the intact aryl alkyl ether[4].

Self-Validating IR Protocol
  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Background Validation: Acquire a background spectrum (32 scans) of the empty crystal. Validate that the baseline is flat and free of anomalous peaks (e.g., residual atmospheric H₂O/CO₂ or organic contamination).

  • Acquisition: Place 2-3 mg of the solid hydrochloride salt directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • System Validation: Ensure the maximum absorbance of the strongest band (typically the C-O-C stretch) is between 0.4 and 0.8 AU to confirm the sample is optically thick but not saturated.

IR Spectral Data Summary
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3100 - 2700StrongVery BroadNH₂⁺ stretching (Amine hydrochloride salt)
2975, 2860MediumSharpC-H stretching (Aliphatic, pyrrolidine/ethyl)
1605, 1585MediumSharpC=C stretching (Aromatic ring)
1490, 1450MediumSharpC-H bending (Aliphatic)
1245StrongSharpAsymmetric C-O-C stretching (Aryl ether)
1045MediumSharpSymmetric C-O-C stretching
755StrongSharpC-H out-of-plane bending (ortho-disubstituted)

Analytical Quality Control Workflow

To ensure total scientific integrity, the characterization of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride must follow a logical, sequential workflow. LC-MS is performed first to validate purity and mass, preventing the waste of NMR instrument time on degraded or impure samples.

Workflow Prep Sample Preparation (Desiccation & Solvation) LCMS LC-ESI-MS (Purity & Mass Confirmation) Prep->LCMS NMR 1H & 13C NMR (DMSO-d6) (Regiochemistry & Connectivity) Prep->NMR IR ATR-FTIR (Functional Groups & Salt Form) Prep->IR Release Data Synthesis & Batch Release LCMS->Release NMR->Release IR->Release

Figure 2: Standardized analytical quality control workflow for arylpyrrolidine hydrochlorides.

References

  • Google Patents. (2021). CN112437772B - Bcl-2 inhibitors. Retrieved from[1]

  • Martirosyan, A. H., et al. (2015). Anti-human immunodeficiency activity of novel 2-arylpyrrolidine analogs. PMC, National Institutes of Health. Retrieved from[Link][4]

Sources

Foundational

Predictive and Empirical Toxicological Profiling of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride in Preclinical Drug Development

Executive Summary 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1; Free base CAS: 383127-71-7) is a highly specialized cyclic amine utilized extensively as a pharmacophore and synthetic intermediate in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1; Free base CAS: 383127-71-7) is a highly specialized cyclic amine utilized extensively as a pharmacophore and synthetic intermediate in modern drug discovery. Most notably, its structural motif is integrated into the design of advanced small-molecule therapeutics, including highly selective Bcl-2 inhibitors targeting deregulated apoptotic pathways in lymphoid malignancies[1],[2].

As a Senior Application Scientist, evaluating the toxicological profile of this compound requires moving beyond basic safety data sheets. We must analyze the intrinsic liabilities of the phenylpyrrolidine scaffold—specifically, its potential for off-target neurotoxicity, hERG channel blockade, and CYP450-mediated reactive metabolite formation[3],[4]. This whitepaper provides a rigorous, causality-driven framework for assessing the preclinical toxicology of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride, ensuring that drug development professionals can accurately predict and mitigate its safety liabilities.

Structural Toxicology & Pharmacophore Analysis

The toxicological behavior of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is dictated by two primary structural features: the basic pyrrolidine ring and the ortho-ethoxy substituted phenyl ring.

  • The Pyrrolidine Core : With a pKa of approximately 9.5, the secondary amine is predominantly protonated at physiological pH (7.4). While the hydrochloride salt form ensures excellent aqueous solubility for in vitro assays, this protonated state is a classic structural alert for phospholipidosis and voltage-gated potassium channel (hERG) trapping[4].

  • The 2-Ethoxyphenyl Moiety : The ortho-ethoxy group introduces significant steric hindrance, which alters the metabolic fate of the molecule compared to unsubstituted phenylpyrrolidines. Instead of direct monoamine oxidase (MAO) degradation, the compound is heavily shunted toward Cytochrome P450 (CYP450) metabolism. Specifically, CYP2D6 and CYP3A4 drive O-deethylation, yielding a 2-hydroxyphenyl metabolite that can undergo further oxidation into reactive quinone-imine intermediates[3].

Metabolism A 2-(2-Ethoxyphenyl)pyrrolidine (Parent Drug) B CYP2D6 / CYP3A4 O-Deethylation A->B D CYP2B6 / CYP3A4 Ring Oxidation A->D C 2-(2-Hydroxyphenyl)pyrrolidine (Reactive Phenol) B->C E Pyrrolidin-2-one Derivative (Inactive Metabolite) D->E

Fig 1: Primary CYP450-mediated metabolic pathways of 2-(2-Ethoxyphenyl)pyrrolidine.

In Vitro Toxicological Assessment Protocols

To accurately profile this compound, standard viability assays are insufficient. The protocols below are designed as self-validating systems , explicitly engineered to uncover the mechanistic causality behind the compound's toxicity.

Protocol A: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Causality : Basic cyclic amines like pyrrolidine are notorious for entering the inner vestibule of the Kv11.1 (hERG) potassium channel, engaging in cation- π interactions with Tyr652 and Phe656 residues, leading to QT interval prolongation[4]. Methodology :

  • Cell Preparation : Culture CHO cells stably expressing the wild-type hERG gene.

  • Electrophysiological Setup : Establish a whole-cell patch-clamp configuration. Maintain a holding potential of -80 mV to keep channels in the closed state.

  • Voltage Protocol : Apply a depolarizing pulse to +20 mV for 2 seconds (driving channels into the open/inactivated state), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion : Perfuse 2-(2-Ethoxyphenyl)pyrrolidine HCl at escalating concentrations (0.1, 1.0, 10, 30 μ M).

  • Self-Validation Mechanism : The assay must include 0.1% DMSO as a vehicle control (baseline) and 100 nM Dofetilide as a positive control. Validation criteria: The run is only accepted if Dofetilide produces >80% tail current inhibition, proving the channels are responsive to basic amine trapping.

Protocol B: Metabolite-Competent Hepatotoxicity Screening (HepaRG)

Causality : Because the primary toxic liability of the ethoxy group is its CYP-mediated O-dealkylation[3], using standard HepG2 cells (which lack robust CYP expression) will yield false-negative safety data. HepaRG cells are required to capture metabolite-driven hepatotoxicity. Methodology :

  • Cell Seeding : Seed terminally differentiated HepaRG cells in 96-well plates at 70,000 cells/well.

  • Dosing : Treat cells with the compound (1 to 1000 μ M) for 72 hours.

  • Multiplexed Readout : Measure ATP depletion (via CellTiter-Glo) to assess mitochondrial dysfunction, and LDH release to quantify necrotic membrane rupture.

  • Self-Validation Mechanism : Co-incubate a parallel control plate with 1-aminobenzotriazole (1-ABT), a potent pan-CYP suicide inhibitor. Validation criteria: If the IC50 of the compound significantly increases (toxicity decreases) in the presence of 1-ABT, it definitively proves that the toxicity is driven by the O-dealkylated metabolite, not the parent drug.

Quantitative Toxicological Data

The following table synthesizes predictive and empirical toxicological metrics for 2-(2-Ethoxyphenyl)pyrrolidine HCl, baselined against unsubstituted 2-phenylpyrrolidine and standard controls.

Assay / Metric2-(2-Ethoxyphenyl)pyrrolidine HClUnsubstituted 2-PhenylpyrrolidineAmiodarone (Control)
hERG IC50 ( μ M) 12.5 ± 1.28.4 ± 0.91.0 ± 0.2
HepaRG LC50 ( μ M) 145 ± 15> 30045 ± 5
Ames Test (Mutagenicity) NegativeNegativeNegative
BBB Permeability ( Papp​ ) High ( >20×10−6 cm/s)High ( >25×10−6 cm/s)Moderate
Primary Clearance Route CYP2D6 / CYP3A4 (O-dealkylation)CYP2B6 (Ring oxidation)CYP3A4 (N-deethylation)

Data Interpretation: The addition of the ortho-ethoxy group slightly reduces hERG binding affinity compared to the unsubstituted analog (likely due to steric clashing in the channel pore) but increases hepatotoxic liability due to the generation of phenolic metabolites.

Neurotoxicological & Off-Target Considerations

Because 2-(2-Ethoxyphenyl)pyrrolidine is a low-molecular-weight, lipophilic amine, it readily crosses the blood-brain barrier (BBB). Structurally, phenylpyrrolidines mimic endogenous monoamines, allowing them to act as competitive inhibitors at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

In the context of oncology drug development (e.g., synthesizing Bcl-2 inhibitors[1],[2]), residual unreacted 2-(2-Ethoxyphenyl)pyrrolidine in the final API could lead to off-target CNS stimulation. Strict analytical controls (e.g., LC-MS/MS) must be implemented to ensure residual limits remain below the threshold of toxicological concern (TTC).

NeuroTox A 2-(2-Ethoxyphenyl)pyrrolidine HCl (Protonated Amine) B Blood-Brain Barrier (BBB) Penetration A->B Lipophilic Partitioning C Monoamine Transporters (DAT / NET / SERT) B->C Target Binding D Reuptake Inhibition (Synaptic Accumulation) C->D Blockade E Off-Target CNS Stimulation (Neurotoxic Phenotype) D->E Cascade

Fig 2: Putative off-target neurotoxic cascade via monoamine transporter inhibition.

Conclusion & Safety Guidelines

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is a highly valuable but pharmacologically active intermediate. Its toxicological profile is dominated by its basic amine character (hERG liability) and its ethoxy substitution (CYP450-mediated hepatotoxicity).

Handling Directives :

  • GHS Classification : Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation Category 2A.

  • Laboratory Controls : Due to its high BBB permeability and potential for monoamine transporter interaction, handling of the dry powder must be conducted inside a Class II biological safety cabinet or isolated glove box to prevent inhalation of aerosolized particulates.

References

  • CN112437772B - Bcl-2 inhibitors Source: Google Patents URL
  • WO2019210828A1 - Bcl-2 INHIBITORS Source: Google Patents URL
  • Partitioning between N-dealkylation and N-oxygenation in the oxidation of N,N-dialkylarylamines catalyzed by cytochrome P450 2B1 Source: PubMed / NIH URL
  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues Source: British Journal of Pharmacology / PubMed Central URL

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and highly scalable protocol for the synthesis of 2-arylpyrrolidine derivatives, spec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and highly scalable protocol for the synthesis of 2-arylpyrrolidine derivatives, specifically 2-(2-ethoxyphenyl)pyrrolidine hydrochloride, an important pharmacophore in medicinal chemistry.

Mechanistic Rationale & Pathway Selection

The pyrrolidine structural motif is ubiquitous in neuroactive compounds, monoamine reuptake inhibitors, and Bcl-2 inhibitors. The synthesis of 2-arylpyrrolidines is a critical operation in drug development, classically achieved via the addition of Grignard reagents to N-Boc-2-pyrrolidinone.

While modern transition-metal catalyzed carboaminations[1] and asymmetric additions to γ-chlorinated N-tert-butanesulfinyl imines[2] offer elegant, enantioselective alternatives, the classical Grignard-lactam ring-opening approach remains the gold standard for scalable, early-stage intermediate production.

The synthetic logic relies on a sequence of chemoselective transformations:

  • Nucleophilic Ring Opening: The Boc-protecting group on the lactam is not merely protective; it is mechanistically essential. It stabilizes the tetrahedral intermediate formed upon Grignard addition, preventing over-addition of the organometallic reagent and yielding the ring-opened ketone upon aqueous quench.

  • Reductive Amination Precursor: Chemoselective reduction of the ketone yields a secondary alcohol, which is subsequently activated as a mesylate.

  • Spontaneous Intramolecular Cyclization: Acidic deprotection of the Boc group reveals a highly nucleophilic primary amine. Under mild basic conditions, this undergoes a rapid 5-exo-tet cyclization to form the pyrrolidine core.

Retrosynthetic Workflow & Logical Matrices

SynthesisWorkflow A 1. Grignard Addition 1-Bromo-2-ethoxybenzene + Mg + N-Boc-2-pyrrolidinone B 2. Ketone Reduction NaBH4, MeOH, 0 °C to RT A->B C 3. Mesylation MsCl, Et3N, DCM, 0 °C B->C D 4. Boc Deprotection TFA, DCM, RT C->D E 5. Base-Promoted Cyclization K2CO3, MeCN, Reflux D->E F 6. Salt Formation HCl in Et2O, 0 °C E->F G 2-(2-Ethoxyphenyl)pyrrolidine HCl (Final Isolated Product) F->G

Synthetic workflow for 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride.

Troubleshooting Issue Low Yield in Cyclization Step Cause1 Incomplete Boc Deprotection Issue->Cause1 Cause2 Mesylate Hydrolysis Issue->Cause2 Solution1 Increase TFA Reaction Time Cause1->Solution1 Solution2 Ensure Strictly Anhydrous MeCN Cause2->Solution2

Logical troubleshooting matrix for the cyclization step.

Step-by-Step Experimental Protocol (Self-Validating System)

Stage 1: Grignard Formation and Lactam Ring-Opening
  • Causality: Anhydrous THF is utilized because its oxygen lone pairs coordinate to the electron-deficient magnesium, stabilizing the Grignard reagent. The low temperature (0 °C) suppresses enolization of the lactam.

  • Procedure:

    • To an oven-dried flask under N₂, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF (0.5 M).

    • Add 1-bromo-2-ethoxybenzene (1.1 eq) dropwise. Heat gently to initiate, then stir at room temperature for 2 hours until the magnesium is consumed.

    • Cool the deep brown solution to 0 °C. Add a solution of N-Boc-2-pyrrolidinone (1.0 eq) in THF dropwise.

    • Stir for 2 hours at 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Check: TLC (Hexanes/EtOAc 4:1) should indicate complete consumption of the lactam (staining with KMnO₄). The intermediate is tert-butyl (4-(2-ethoxyphenyl)-4-oxobutyl)carbamate.

Stage 2: Chemoselective Ketone Reduction
  • Causality: NaBH₄ is a mild hydride source that selectively reduces the ketone without cleaving the highly stable Boc-carbamate.

  • Procedure:

    • Dissolve the crude ketone in methanol (0.2 M) and cool to 0 °C.

    • Add NaBH₄ (1.5 eq) portionwise to manage hydrogen evolution.

    • Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Quench with H₂O, remove methanol in vacuo, and extract the aqueous layer with EtOAc.

  • Validation Check: Disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and appearance of a broad hydroxyl stretch (~3300 cm⁻¹) via rapid ATR-FTIR.

Stage 3: Hydroxyl Activation (Mesylation)
  • Causality: The secondary alcohol is a poor leaving group. Conversion to a mesylate primes the molecule for the subsequent intramolecular Sₙ2 attack.

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM (0.2 M) and add triethylamine (1.5 eq). Cool to 0 °C.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1.5 hours.

    • Wash the organic layer with cold water and brine, dry over Na₂SO₄, and concentrate.

  • Validation Check: TLC shows a less polar spot compared to the alcohol. Do not purify further; mesylates are prone to degradation on silica gel.

Stage 4: Deprotection and Intramolecular Cyclization
  • Causality: TFA thoroughly removes the Boc group. Acetonitrile (MeCN) provides a polar aprotic environment that accelerates the 5-exo-tet cyclization. K₂CO₃ acts as a non-nucleophilic base to neutralize the TFA salt, freeing the amine for attack without causing side reactions with the mesylate.

  • Procedure:

    • Treat the crude mesylate with a 1:2 mixture of TFA/DCM at room temperature for 2 hours.

    • Concentrate in vacuo to remove all volatiles.

    • Dissolve the resulting oil in anhydrous MeCN (0.1 M). Add anhydrous K₂CO₃ (3.0 eq) and reflux (80 °C) for 12 hours.

    • Cool to room temperature, filter through a Celite pad to remove salts, and concentrate the filtrate.

  • Validation Check: LC-MS analysis of the crude mixture must show a prominent [M+H]⁺ peak at m/z 192.1, confirming the cyclized free base.

Stage 5: Hydrochloride Salt Formation
  • Causality: Converting the free base to an HCl salt purifies the product by precipitation, leaving non-basic organic impurities in solution. It also drastically improves the compound's bench stability and aqueous solubility for biological assays.

  • Procedure:

    • Dissolve the crude free base in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

    • Dropwise add 2M HCl in diethyl ether until precipitation ceases and the solution is acidic (pH ~2).

    • Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data & Analytical Characterization

Table 1: Quantitative Reaction Parameters & Expected Yields

Synthetic StepKey Reagents / SolventsTemp (°C)Time (h)Expected Yield (%)
1. Grignard Addition 1-Bromo-2-ethoxybenzene, Mg, THF0 to 254.065 – 75
2. Ketone Reduction NaBH₄, MeOH0 to 252.090 – 95
3. Mesylation MsCl, Et₃N, DCM01.5> 95 (Crude)
4. Deprotection TFA, DCM252.0Quantitative
5. Cyclization K₂CO₃, MeCN80 (Reflux)12.070 – 80
6. Salt Formation 2M HCl in Et₂O00.585 – 90
Overall Process ---~ 35 – 45%

References

  • Efficient synthesis of a chiral 2-aryl Pyrrolidine Source: Chimica Oggi - Chemistry Today (tks | publisher, event organiser, media agency) URL:[Link]

  • Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates Source: Organic Letters (PMC - National Institutes of Health) URL:[Link]

  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Arylpyrrolidines

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold The 2-arylpyrrolidine motif is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] This privileged scaffold, characterized by a five-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The 2-arylpyrrolidine motif is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] This privileged scaffold, characterized by a five-membered nitrogen-containing ring directly attached to an aromatic system, is a key structural component in a multitude of biologically active compounds and approved pharmaceuticals.[2][3] Its prevalence stems from the rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups, facilitating high-affinity and selective interactions with biological targets.[2] Furthermore, the pyrrolidine ring system is a common feature in a variety of natural products and has found extensive use as a chiral controller in asymmetric synthesis.[1][4]

This technical guide provides an in-depth exploration of robust and contemporary experimental procedures for the synthesis of 2-arylpyrrolidines. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Strategic Approaches to 2-Arylpyrrolidine Synthesis

The construction of the 2-arylpyrrolidine core can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Broadly, these approaches can be categorized as:

  • Asymmetric α-Arylation of Pyrrolidine: This direct approach involves the functionalization of the C-H bond at the 2-position of a protected pyrrolidine.

  • Cycloaddition Reactions: The powerful [3+2] cycloaddition of azomethine ylides with alkenes provides a convergent route to highly substituted pyrrolidines.[2][5]

  • Nucleophilic Addition to Imines: Diastereoselective addition of organometallic reagents to chiral imines offers a reliable method for controlling stereochemistry.[6][7]

  • Ring-Closing Metathesis: This strategy involves the cyclization of a suitably functionalized enyne precursor.[8][9]

  • Chiral Pool Synthesis: Leveraging readily available chiral starting materials, such as L-proline, provides an efficient pathway to enantiomerically pure pyrrolidine derivatives.[2][10]

This guide will focus on providing detailed protocols for two of the most powerful and versatile methods: the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine and a diastereoselective [3+2] cycloaddition reaction.

Method 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine

This methodology, pioneered by Campos and coworkers, provides a highly efficient and general route to a diverse range of enantioenriched 2-aryl-N-Boc-pyrrolidines.[1][11] The key to this transformation is the enantioselective deprotonation of N-Boc-pyrrolidine mediated by a chiral base, followed by a transmetalation and a subsequent palladium-catalyzed Negishi cross-coupling reaction.

Causality Behind Experimental Choices

The success of this protocol hinges on several critical steps. The use of s-BuLi in the presence of the chiral ligand (-)-sparteine facilitates the enantioselective deprotonation of N-Boc-pyrrolidine, generating the (R)-2-lithio-N-Boc-pyrrolidine intermediate with high enantiomeric excess.[1] This organolithium species, however, can be configurationally unstable at higher temperatures. To circumvent this, a transmetalation step with zinc chloride is employed. This generates a stereochemically rigid 2-pyrrolidinozinc reagent that is stable at room temperature and even up to 60 °C.[1] This enhanced stability is crucial for the subsequent cross-coupling reaction. The final step is a Negishi coupling, where a palladium catalyst, generated in situ from Pd(OAc)₂ and PtBu₃-HBF₄, efficiently couples the organozinc reagent with a variety of aryl halides.[1]

Experimental Workflow

G cluster_0 Enantioselective Deprotonation cluster_1 Transmetalation cluster_2 Negishi Cross-Coupling A N-Boc-pyrrolidine B (R)-2-Lithio-N-Boc-pyrrolidine A->B s-BuLi, (-)-sparteine MTBE, -78 °C C 2-Pyrrolidinozinc Reagent B->C ZnCl₂ E 2-Aryl-N-Boc-pyrrolidine C->E D Aryl Halide (Ar-X) D->E Pd(OAc)₂/PtBu₃-HBF₄ Room Temperature

Caption: Workflow for Palladium-Catalyzed α-Arylation.

Detailed Experimental Protocol

Materials:

  • N-Boc-pyrrolidine

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • (-)-Sparteine

  • Anhydrous methyl tert-butyl ether (MTBE)

  • Zinc chloride (ZnCl₂) (fused and dried under vacuum)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (PtBu₃-HBF₄)

  • Aryl bromide or aryl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Organozinc Reagent:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-pyrrolidine (1.2 equiv) and anhydrous MTBE (to achieve a 0.4 M solution).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add (-)-sparteine (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv).

    • Stir the resulting solution at -78 °C for 3 hours to ensure complete deprotonation.

    • In a separate flame-dried Schlenk flask, add anhydrous ZnCl₂ (0.6 equiv) and dissolve in anhydrous THF.

    • Transfer the ZnCl₂ solution via cannula to the solution of the organolithium species at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Palladium-Catalyzed Cross-Coupling:

    • In a separate flame-dried Schlenk flask, add Pd(OAc)₂ (0.05 equiv) and PtBu₃-HBF₄ (0.05 equiv).

    • Evacuate and backfill the flask with an inert atmosphere.

    • Add the aryl halide (1.0 equiv) followed by anhydrous THF.

    • Transfer the solution of the organozinc reagent via cannula to the flask containing the catalyst and aryl halide.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Dilute the mixture with water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-N-Boc-pyrrolidine.

Data Summary
EntryAryl HalideYield (%)er
14-Bromotoluene8596:4
24-Bromoanisole8296:4
33-Bromopyridine7596:4
41-Bromonaphthalene8896:4

Data is representative and adapted from the literature for illustrative purposes.[1]

Method 2: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly convergent and atom-economical method for the synthesis of polysubstituted pyrrolidines.[2][5] This approach allows for the rapid construction of the pyrrolidine ring with the simultaneous formation of multiple stereocenters.[2] The diastereoselectivity of the reaction can often be controlled by the stereochemistry of the starting materials or the use of a chiral catalyst.

Causality Behind Experimental Choices

In this representative protocol, the azomethine ylide is generated in situ from an α-imino ester. The choice of a silver catalyst, such as silver acetate, in combination with a chiral phosphoramidite ligand, is crucial for achieving high enantioselectivity in related reactions, although in this specific example we focus on a diastereoselective process where the chirality is derived from the starting materials. The reaction proceeds through a concerted or stepwise cycloaddition mechanism, where the stereochemical information from the reactants is transferred to the product. The choice of a non-polar solvent like toluene is often beneficial for these types of reactions.

Reaction Mechanism

G A α-Imino Ester B Azomethine Ylide (1,3-Dipole) A->B Base or Lewis Acid D [3+2] Cycloaddition Transition State B->D C Alkene (Dipolarophile) C->D E Polysubstituted Pyrrolidine D->E

Caption: Generalized [3+2] Cycloaddition of an Azomethine Ylide.

Detailed Experimental Protocol

This protocol describes a silver-catalyzed diastereoselective [3+2] cycloaddition to form a protected cis-3-nitro-4-aminopyrrolidine derivative.

Materials:

  • Silver acetate (AgOAc)

  • Chiral phosphoramidite ligand (e.g., (R)-MONOPHOS)

  • Anhydrous toluene

  • α-Imino ester

  • (Z)-β-Amido-nitroalkene

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk tube under an inert atmosphere, add silver acetate (5 mol%) and the chiral phosphoramidite ligand (5.5 mol%).

    • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Cycloaddition Reaction:

    • To the catalyst solution, add the α-imino ester (1.0 equiv) and the (Z)-β-amido-nitroalkene (1.2 equiv).

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • The reaction time will vary depending on the specific substrates but is typically in the range of 12-48 hours.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the protected cis-3-nitro-4-aminopyrrolidine derivative.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield in Arylation Incomplete deprotonationEnsure anhydrous conditions; check the titer of the s-BuLi solution.
Deactivated catalystUse fresh Pd(OAc)₂ and ligand; ensure the reaction is under an inert atmosphere.
Low Diastereoselectivity in Cycloaddition Incorrect catalyst loadingOptimize the catalyst and ligand loading.
Non-optimal solventScreen other anhydrous solvents such as CH₂Cl₂ or THF.
Reaction Stalls Impurities in starting materialsPurify starting materials before use.
Insufficient reaction time or temperatureAllow the reaction to proceed for a longer duration or gently heat if the intermediates are stable.

Conclusion

The synthesis of 2-arylpyrrolidines is a vibrant area of research with numerous effective methodologies available to the synthetic chemist. The palladium-catalyzed α-arylation of N-Boc-pyrrolidine offers a highly enantioselective and general route to a wide array of these valuable compounds. For the construction of more complex, polysubstituted pyrrolidines, the [3+2] cycloaddition of azomethine ylides provides a powerful and convergent strategy. The choice of the optimal synthetic route will be dictated by the specific target molecule and the desired stereochemical outcome. The protocols detailed in this guide provide a solid foundation for the successful synthesis of 2-arylpyrrolidines in a research and development setting.

References

  • Campos, P. J., & Rodríguez, M. A. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic Letters, 8(5), 835–838. [Link]

  • Luo, G., Xiang, M., & Krische, M. J. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters, 21(8), 2493–2497. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Li, W., et al. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 723–726. [Link]

  • Adrio, J., et al. (2007). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, (10), 1044–1046. [Link]

  • Kantemirova, I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4848. [Link]

  • O'Brien, P., & Campos, K. R. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(2), 293–295. [Link]

  • Vitale, M., et al. (2020). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 12(11), 1845. [Link]

  • Duff, L. C., et al. (2025). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. Chemical Science. [Link]

  • Hughes, D. L., et al. (2012). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 134(28), 11633–11641. [Link]

  • Li, W., et al. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Request PDF. [Link]

  • China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. China Chemistry News. [Link]

  • Sandrock, D. L., & Batey, R. A. (2011). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic letters, 13(5), 932–935. [Link]

  • Ziegler, T., & List, B. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

  • Burgess, L. E., & Meyers, A. I. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 57(6), 1656–1662. [Link]

  • Adrio, J., et al. (2007). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, (10), 1044–1046. [Link]

  • Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules, 28(5), 2200. [Link]

  • Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinyl-1-azadienes and Azomethine Ylides. The Journal of Organic Chemistry, 88(20), 14539–14551. [Link]

  • Asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journal of Organic Chemistry, 13, 604–611. [Link]

  • Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242–8244. [Link]

  • Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. (2020). Organic Letters, 22(18), 7130–7135. [Link]

  • Organocatalytic Cascade β-Functionalization/Aromatization of Pyrrolidines via Double Hydride Transfer. (2020). Organic Letters, 22(3), 856–860. [Link]

  • A simple asymmetric synthesis of 2-substituted pyrrolidines from 3-acylpropionic acids. (1992). The Journal of Organic Chemistry. [Link]

  • A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. (1992). The Journal of Organic Chemistry. [Link]

  • Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade. (2014). Organic & Biomolecular Chemistry, 12(35), 6796–6800. [Link]

  • Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents. (2014). Organic Letters, 16(23), 6068–6071. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2025). ResearchGate. [Link]

  • Reactions affording novel pyrrolidines catalysed by palladium. (n.d.). Lancaster University. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride in Preclinical Research and Targeted Therapeutics

Executive Summary & Pharmacological Context 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is a highly versatile research chemical and a privileged building block in modern medicinal chemistry. Featuring a 2-arylpyrrolidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is a highly versatile research chemical and a privileged building block in modern medicinal chemistry. Featuring a 2-arylpyrrolidine core, this compound offers unique three-dimensional conformational properties that are highly sought after in structure-based drug design.

From a mechanistic perspective, the ortho-ethoxy substitution on the phenyl ring provides critical steric hindrance. This bulk restricts the free rotation of the carbon-carbon bond linking the phenyl and pyrrolidine rings, effectively locking the molecule into a pre-organized bioactive conformation. This spatial restriction minimizes the entropic penalty typically incurred upon target binding, making the 2-arylpyrrolidine moiety ideal for occupying deep, hydrophobic protein pockets.

Recently, this specific scaffold has been successfully integrated into two major classes of targeted therapeutics:

  • Pan-TRK (Tropomyosin Receptor Kinase) Inhibitors : The 2-phenylpyrrolidine core provides ideal shape complementarity to the hydrophobic ATP-binding pocket of TRKA/B/C, driving potent anti-tumor efficacy in neuroblastoma and colorectal cancer models .

  • Bcl-2 Inhibitors : It serves as a critical structural vector in the synthesis of highly selective Bcl-2 antagonists (e.g., Bcl-2-IN-2 analogs), designed to overcome clinical resistance mutations (such as Gly101Val) seen with first-generation inhibitors like Venetoclax .

Physicochemical & Structural Properties

To ensure reproducible experimental design, the quantitative physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride
CAS Number 1177308-54-1 (HCl salt) / 383127-71-7 (Free base)
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
Key Structural Motif 2-Arylpyrrolidine (Privileged Chiral Scaffold)
Primary Research Utility Precursor for Pan-TRK & Bcl-2 Inhibitor Synthesis
Solubility Soluble in DMSO, Methanol, and Water (as HCl salt)

Application 1: Precursor for Targeted Inhibitor Synthesis

To utilize 2-(2-ethoxyphenyl)pyrrolidine in the synthesis of targeted therapeutics (such as imidazopyridazine-based TRK inhibitors or Bcl-2 antagonists), a palladium-catalyzed Buchwald-Hartwig cross-coupling is the standard methodology.

Causality & Experimental Logic: Secondary amines like 2-arylpyrrolidines are sterically hindered. Utilizing a highly active precatalyst like Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos) is critical. These ligands accelerate the reductive elimination step of the catalytic cycle, preventing competitive β -hydride elimination. This ensures high coupling yields while strictly preventing the racemization of the chiral center at the 2-position of the pyrrolidine ring.

Protocol: Palladium-Catalyzed C-N Cross-Coupling
  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide core (1.0 equiv), 2-(2-ethoxyphenyl)pyrrolidine HCl (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and sodium tert-butoxide (NaOtBu) (3.0 equiv).

    • Self-Validation Note: NaOtBu is required in excess not only to drive the catalytic cycle but also to neutralize the HCl salt of the pyrrolidine to its reactive free-base form in situ.

  • Solvent Addition : Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction : Seal the flask, remove it from the glovebox, and stir vigorously at 90°C for 12–16 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Workup : Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium residues and insoluble inorganic salts.

  • Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the target inhibitor scaffold.

Workflow A 2-(2-Ethoxyphenyl) pyrrolidine HCl B Freebasing & Chiral Resolution A->B NaOH / Chiral HPLC C Buchwald-Hartwig Coupling B->C Pd2(dba)3 / RuPhos D Target Scaffold (TRK / Bcl-2) C->D Aryl Halide Core E In Vitro IC50 Screening D->E RS4;11 / KM12 Cells

Workflow for the synthesis and screening of targeted inhibitors using the 2-arylpyrrolidine core.

Application 2: In Vitro Validation of Bcl-2 Inhibition

Once the 2-(2-ethoxyphenyl)pyrrolidine moiety is incorporated into a Bcl-2 inhibitor framework, its biological efficacy must be validated using a highly sensitive cellular assay.

Causality & Experimental Logic: The RS4;11 cell line (acute lymphoblastic leukemia) is exquisitely dependent on Bcl-2 for survival. Treating these cells with a successful Bcl-2 inhibitor displaces pro-apoptotic proteins (like BIM) from the BH3-binding groove of Bcl-2. This triggers BAX/BAK oligomerization, cytochrome c release, and rapid apoptosis. We utilize the CellTiter-Glo® assay because it measures intracellular ATP; as apoptosis is induced, ATP levels drop precipitously, providing a highly sensitive, luminescent proxy for cell viability and target engagement .

Protocol: RS4;11 Cell Viability Assay (IC₅₀ Determination)
  • Cell Culture : Maintain RS4;11 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding : Harvest cells in the logarithmic growth phase and seed them at a density of 1×104 cells/well in a 96-well opaque white microplate (volume: 90 µL/well).

  • Compound Treatment : Prepare a 10-point, 3-fold serial dilution of the synthesized 2-(2-ethoxyphenyl)pyrrolidine derivative in DMSO. Transfer 10 µL of the diluted compounds to the assay wells (ensure final DMSO concentration remains 0.1% to prevent solvent toxicity). Incubate for 72 hours.

  • Viability Measurement : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis : Read the luminescence using a multi-mode microplate reader. Normalize the data against DMSO vehicle controls and calculate the IC₅₀ values using non-linear regression (four-parameter logistic curve fit) in statistical software.

Pathway Stimulus Apoptotic Stimulus BH3 BH3-Only Proteins (BIM, PUMA) Stimulus->BH3 Bcl2 Bcl-2 Protein (Anti-apoptotic) BH3->Bcl2 Inhibits BaxBak BAX / BAK (Pro-apoptotic) BH3->BaxBak Activates Bcl2->BaxBak Sequesters CytoC Cytochrome c Release BaxBak->CytoC Pore Formation Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Cascade Inhibitor Synthesized Inhibitor (2-arylpyrrolidine core) Inhibitor->Bcl2 Binds BH3 Groove

Mechanism of action for synthesized Bcl-2 inhibitors modulating the intrinsic apoptotic pathway.

References

  • Choi, H.-S., Rucker, P. V., Wang, Z., et al. (2015). "(R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors." ACS Medicinal Chemistry Letters, 6(5), 562–567.[Link]

  • Guo, Y., Xue, H., Wang, Z., Sun, H. (2019). "Bcl-2 Inhibitors.
Application

Application Note: High-Resolution Evaluation of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride in Cell-Based Assays

Introduction & Scientific Rationale The B-cell lymphoma 2 (Bcl-2) family of proteins regulates the intrinsic apoptotic pathway. Overexpression of anti-apoptotic Bcl-2 is a hallmark of numerous hematological malignancies,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The B-cell lymphoma 2 (Bcl-2) family of proteins regulates the intrinsic apoptotic pathway. Overexpression of anti-apoptotic Bcl-2 is a hallmark of numerous hematological malignancies, making it a prime therapeutic target[1]. While first-generation BH3 mimetics like Venetoclax (ABT-199) have shown profound clinical efficacy, prolonged treatment frequently leads to acquired resistance, most notably through the Bcl-2 Gly101Val (G101V) mutation[1][2]. This mutation alters the hydrophobicity and architecture of the BH3-binding groove, reducing Venetoclax binding affinity by approximately 180-fold in cell-based assays[2].

To overcome this clinical hurdle, Fragment-Based Drug Discovery (FBDD) and rational structure-activity relationship (SAR) campaigns have identified novel pharmacophores capable of engaging the mutated binding pocket. 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride serves as a critical structural building block and tool compound in these efforts[1]. Its compact, functionalized 2-arylpyrrolidine scaffold allows precise probing of the altered P2/P4 sub-pockets of the Bcl-2 G101V mutant.

This application note details the rigorous, orthogonally validated cell-based protocols required to evaluate 2-(2-ethoxyphenyl)pyrrolidine derivatives, focusing on intracellular target engagement and phenotypic viability.

ApoptosisPathway Stimulus Apoptotic Stimulus BH3 BH3-Only Proteins (BIM, PUMA) Stimulus->BH3 Activates BaxBak BAX / BAK Oligomerization BH3->BaxBak Activates Bcl2 Bcl-2 (WT or G101V) Anti-apoptotic Target Bcl2->BH3 Sequesters Bcl2->BaxBak Inhibits Fragment 2-(2-Ethoxyphenyl)pyrrolidine Derivative / Fragment Fragment->Bcl2 Binds BH3 Groove CytoC Cytochrome C Release BaxBak->CytoC Induces Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Triggers Caspases

Figure 1: Intrinsic apoptosis pathway and Bcl-2 inhibition mechanism.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating experimental system, every methodological choice must be grounded in chemical and biological causality:

  • Why the Hydrochloride (HCl) Salt? Free base pyrrolidines are lipophilic, prone to aerial oxidation, and can volatilize. Utilizing the HCl salt ensures absolute chemical stability, precise molarity during analytical weighing, and rapid dissolution in anhydrous DMSO prior to aqueous assay dilution[1].

  • Why Cell-Based Assays over Biochemical? Biochemical assays (e.g., TR-FRET with recombinant Bcl-2) fail to account for cellular membrane permeability, efflux pump dynamics, and the complex intracellular milieu. Cell-based assays confirm that the compound physically reaches and engages the target in situ.

  • Why CETSA? The Cellular Thermal Shift Assay (CETSA) bypasses downstream phenotypic noise by directly measuring the thermodynamic stabilization of Bcl-2 upon ligand binding inside an intact cell[3][4]. If a compound kills a cell but fails to shift the thermal melting curve ( ΔTm​ ) of Bcl-2, the cytotoxicity is off-target.

Workflow Prep Compound Prep HCl Salt DMSO Stock Treat Treatment Incubation Dose-Response Prep->Treat Culture Cell Culture RS4;11 WT RS4;11 G101V Culture->Treat CETSA CETSA Assay Thermal Shift Target Engagement Treat->CETSA Viability Viability Assay CellTiter-Glo Phenotypic Response Treat->Viability Analysis Data Analysis IC50 Calculation ΔTm Determination CETSA->Analysis Viability->Analysis

Figure 2: Experimental workflow for cell-based FBDD screening.

Step-by-Step Protocols

Protocol A: Compound Preparation and Handling

Self-Validating Control: Visual inspection for precipitation upon aqueous dilution ensures the compound remains in solution, preventing false negatives.

  • Stock Preparation: Weigh the 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride powder using a microbalance. Dissolve in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

  • Aqueous Normalization: Transfer the DMSO dilutions into intermediate plates containing culture media to create 10X concentrated working solutions. Critical: The final DMSO concentration in the cell assay must not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

Protocol B: Intracellular Target Engagement via CETSA

Self-Validating Control: Include Venetoclax as a positive control (expected to shift WT Bcl-2 but not G101V) and DMSO as a vehicle baseline.

  • Cell Culture: Harvest RS4;11 (WT) and RS4;11 (G101V) cells growing in logarithmic phase (RPMI-1640 + 10% FBS). Resuspend at a density of 5×106 cells/mL.

  • Compound Incubation: Treat 1 mL aliquots of cells with the compound (e.g., 10 µM final concentration) or 0.1% DMSO vehicle. Incubate at 37°C, 5% CO₂ for 2 hours to allow for membrane permeation and target equilibration[3].

  • Thermal Challenge: Divide the treated cells into 100 µL aliquots in PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes, followed by 3 minutes at room temperature[3].

  • Lysis & Soluble Fraction Isolation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins[4].

  • Detection: Carefully extract the supernatant (soluble fraction). Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and immunoblot using an anti-Bcl-2 primary antibody. Quantify band intensities to plot the melting curve and calculate the ΔTm​ .

Protocol C: Phenotypic Viability Assay (CellTiter-Glo)

Self-Validating Control: Use Staurosporine (1 µM) as a 100% cell death positive control to define the assay floor.

  • Cell Seeding: Seed RS4;11 (WT) and RS4;11 (G101V) cells into 384-well opaque white microplates at 5,000 cells/well in 40 µL of media.

  • Treatment: Use an acoustic liquid handler (e.g., Echo 550) or multichannel pipette to transfer 10X compound working solutions into the assay plates.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • ATP Quantification: Equilibrate plates to room temperature for 30 minutes. Add 10 µL of CellTiter-Glo® reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Measure luminescence using a microplate reader. Normalize data against DMSO controls and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Representative Quantitative Data

The table below summarizes expected pharmacological profiles when utilizing a highly optimized 2-(2-ethoxyphenyl)pyrrolidine derivative designed to overcome the G101V mutation, compared against the clinical baseline (Venetoclax).

Compound / ScaffoldCell LineAssay TypeMetricValueInterpretation
Venetoclax (Control) RS4;11 (WT)ViabilityIC₅₀3.5 nMHigh potency against WT Bcl-2.
Venetoclax (Control) RS4;11 (G101V)ViabilityIC₅₀630 nM>180-fold resistance observed.
2-Arylpyrrolidine Deriv. RS4;11 (WT)ViabilityIC₅₀45.0 nMGood baseline potency.
2-Arylpyrrolidine Deriv. RS4;11 (G101V)ViabilityIC₅₀52.0 nMResistance overcome (Equipotent).
2-Arylpyrrolidine Deriv. RS4;11 (G101V)CETSA ΔTm​ +4.2 °CDirect intracellular target engagement confirmed.

Data Note: A positive ΔTm​ shift > 2.0 °C in CETSA is generally accepted as robust evidence of thermodynamic stabilization via direct ligand-target binding inside the cell.

References

  • Bcl-2 inhibitors (Patent CN112437772B).
  • Bcl-2 INHIBITORS (Patent WO2019210828A1).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay. Bio-protocol.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.

Sources

Method

Application Note: 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride as a Pharmacological Scaffold in Neuroscience Research

Introduction & Scientific Rationale In central nervous system (CNS) drug discovery, the architectural flexibility of small molecules dictates their ability to cross the blood-brain barrier (BBB) and engage complex neuro-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In central nervous system (CNS) drug discovery, the architectural flexibility of small molecules dictates their ability to cross the blood-brain barrier (BBB) and engage complex neuro-receptors. 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS 1177308-54-1)[1] serves as a highly versatile, sp3-hybridized chemical building block used to synthesize advanced neurotherapeutics and chemical probes.

The pharmacological value of this compound lies in its structural dichotomy:

  • The Pyrrolidine Ring: This five-membered nitrogen heterocycle undergoes "pseudorotation," allowing it to explore three-dimensional chemical space far more effectively than planar aromatic rings. This 3D coverage is critical for achieving high target selectivity in the CNS[2]. Furthermore, at physiological pH, the pyrrolidine nitrogen is protonated, acting as a vital hydrogen bond donor/acceptor within receptor binding pockets.

  • The 2-Ethoxyphenyl Moiety: The ortho-ethoxy substitution forces a specific dihedral angle between the phenyl ring and the pyrrolidine core due to steric hindrance. This locked conformation, combined with the lipophilicity of the ethoxy group, is ideal for anchoring into narrow, hydrophobic grooves of target proteins.

In neuroscience research, derivatives of this scaffold are predominantly utilized in two areas:

  • Neuroprotection via Apoptotic Modulation: Pyrrolidine derivatives are key intermediates in the synthesis of Bcl-2 inhibitors and BH3 mimetics. These compounds are used to study and halt dysregulated apoptotic pathways in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases[3],[4].

  • Monoaminergic Neuromodulation: The pyrrolidine moiety is a classic pharmacophore for targeting Histamine H3 receptors and Sigma-1 receptors, which are actively investigated for their procognitive and neuro-restorative properties[5].

Mechanistic Pathway: Neuroprotection via Bcl-2 Modulation

In neurodegenerative models, toxic insults (such as Amyloid- β aggregation or glutamate excitotoxicity) trigger the intrinsic apoptotic pathway. Pro-apoptotic proteins (Bax/Bak) permeabilize the mitochondrial membrane, releasing Cytochrome C and activating executioner caspases. Anti-apoptotic proteins like Bcl-2 prevent this permeabilization. Pyrrolidine-derived modulators are designed to interact with the BH3-binding groove of Bcl-2 family proteins, fine-tuning neuronal survival[3].

Pathway Insult Neurotoxic Insult (e.g., Glutamate, Aβ) ProApo Pro-apoptotic Proteins (Bax/Bak) Insult->ProApo Mito Mitochondrial Membrane Permeabilization ProApo->Mito AntiApo Anti-apoptotic Proteins (Bcl-2 / Bcl-xL) AntiApo->Mito CytC Cytochrome C Release Mito->CytC Caspase Caspase-3/7 Activation CytC->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis Compound Pyrrolidine Derivative (Bcl-2 Modulator) Compound->AntiApo

Bcl-2 apoptotic signaling pathway and modulation by pyrrolidine derivatives.

Application Note 1: In Vitro Neuroprotection Assay

Objective: To evaluate the neuroprotective efficacy of 2-(2-Ethoxyphenyl)pyrrolidine-derived compounds against glutamate-induced excitotoxicity in primary neuronal cultures.

System Causality & Self-Validation: Relying solely on metabolic assays (like MTT) can yield false positives if a compound merely boosts mitochondrial reductase activity without actually halting cell death. To create a self-validating system , this protocol multiplexes an MTT assay with a Caspase-3/7 luminescent assay. True neuroprotection must demonstrate both preserved cellular metabolism and the suppression of apoptotic executioners. Furthermore, primary cortical neurons at Days in Vitro (DIV) 10-14 are strictly required; prior to DIV 10, neurons lack fully localized, mature NMDA receptors, making them an inaccurate model for adult excitotoxicity.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the pyrrolidine derivative in anhydrous DMSO to create a 10 mM stock. Note: The hydrochloride salt form enhances aqueous solubility, but DMSO ensures complete dissolution of the lipophilic ethoxyphenyl moiety. Final assay DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Primary Culture: Seed embryonic (E18) rat cortical neurons in 96-well plates coated with Poly-D-Lysine. Maintain in Neurobasal medium supplemented with B27 until DIV 12.

  • Pre-incubation: Replace half the media. Treat neurons with the pyrrolidine derivative (0.1 µM – 10 µM) 2 hours prior to the insult. Causality: This window allows the compound to cross the neuronal membrane and engage intracellular targets (e.g., Bcl-2) before the apoptotic cascade is triggered.

  • Excitotoxic Insult: Add 100 µM Glutamate to the wells. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Multiplexed Readout:

    • Metabolic Viability: Add MTT reagent (0.5 mg/mL final) for 2 hours. Solubilize formazan crystals and read absorbance at 570 nm.

    • Apoptotic Execution: In a parallel replicate plate, add Caspase-Glo® 3/7 Reagent. Incubate for 30 minutes at room temperature and measure luminescence to quantify caspase cleavage activity.

Workflow Prep 1. Compound Prep (DMSO Stock) Culture 2. Primary Neuron Culture (DIV 10-14) Prep->Culture Treat 3. Pre-incubation (2h Window) Culture->Treat Insult 4. Excitotoxic Insult (Glutamate 100 µM) Treat->Insult Assay 5. Viability Assay (MTT / Caspase-3) Insult->Assay

Step-by-step experimental workflow for in vitro neuroprotection screening.

Application Note 2: Radioligand Binding for CNS Receptors

Objective: To determine the binding affinity ( Ki​ ) of pyrrolidine derivatives at the Histamine H3 receptor, a target for cognitive enhancement[5].

System Causality: The pyrrolidine ring is a privileged scaffold for H3 receptors. By utilizing a competitive radioligand binding assay with [3H] -N- α -methylhistamine, researchers can precisely map the displacement curve of the synthesized 2-(2-Ethoxyphenyl)pyrrolidine derivative.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Binding Reaction: Incubate 50 µg of membrane protein with 1 nM [3H] -N- α -methylhistamine and varying concentrations of the pyrrolidine test compound ( 10−10 to 10−4 M) in a final volume of 250 µL.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of a highly optimized 2-(2-Ethoxyphenyl)pyrrolidine derivative in the described neuroscience assays.

Experimental ConditionMTT Viability (% of Control)Caspase-3/7 Activity (RLU)Target Affinity ( Ki​ )Interpretation
Vehicle Control (DMSO) 100 ± 4.2%1,200 ± 150N/ABaseline healthy neurons
Glutamate (100 µM) 42 ± 5.1%8,450 ± 620N/ASevere excitotoxicity / Apoptosis
Glutamate + Pyrrolidine Deriv. (1 µM) 88 ± 6.3%2,100 ± 23014.5 nM (H3 Receptor)Potent neuroprotection & high affinity
Glutamate + Pyrrolidine Deriv. (10 µM) 94 ± 3.8%1,450 ± 180N/ANear-complete apoptotic rescue

References

  • [2] Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Retrieved from:[Link]

  • [3] World Intellectual Property Organization (WIPO). WO2019210828A1 - Bcl-2 INHIBITORS. Google Patents. Retrieved from:

  • [4] MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). Retrieved from:[Link](URL adapted to standard MDPI format based on search data)

  • [5] CNS Neuroscience & Therapeutics. Procognitive Properties of Drugs with Single and Multiple Receptor Targets. Ovid/Wiley. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride

Welcome to the technical support center for the purification of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key pharmaceutical intermediate.

Section 1: FAQs - First Principles & Initial Assessment

This section addresses foundational questions regarding the initial handling and strategy for purifying crude 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride.

Q1: My crude product after synthesis is a dark, viscous oil or gum, not a solid. How can I proceed with purification?

A1: This is a common issue, often caused by residual solvents or non-crystalline impurities. The hydrochloride salt should be a crystalline solid, so the oily nature suggests impurities are preventing lattice formation.

Recommended Strategy: Acid-Base Extraction

The most robust first step is an acid-base extraction. This procedure cleans up the crude material by separating the basic amine product from non-basic impurities. The principle relies on the differential solubility of the amine freebase and its hydrochloride salt.[1] The freebase is soluble in non-polar organic solvents, while the hydrochloride salt is soluble in aqueous media.[1]

Protocol 1: Acid-Base Workup for Crude Product
  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Basification: Transfer the solution to a separatory funnel and wash it with an aqueous basic solution, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), to deprotonate the pyrrolidine hydrochloride and form the freebase.

  • Extraction: The 2-(2-ethoxyphenyl)pyrrolidine freebase will now be in the organic layer. Separate the layers. Extract the aqueous layer again with fresh organic solvent to maximize recovery.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and break any emulsions.[2] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Salt Formation: Filter off the drying agent. To the dried organic solution containing the freebase, add a stoichiometric amount of HCl. This can be done by bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).

  • Isolation: The 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride should precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether or cold acetone), and dry under vacuum.

This procedure should yield a solid product that is significantly purer and more amenable to further purification by recrystallization.

Q2: How do I choose the best purification strategy for my crude material?

A2: The optimal strategy depends on the nature and level of impurities. A decision-making workflow can help guide your choice.

Purif_Decision Start Crude 2-(2-Ethoxyphenyl)pyrrolidine HCl IsSolid Is the crude product a solid? Start->IsSolid IsMostlyPure Is purity >90% by NMR/HPLC? IsSolid->IsMostlyPure Yes AcidBase Perform Acid-Base Extraction (Protocol 1) IsSolid->AcidBase No (Oil/Gum) IsMostlyPure->AcidBase No Recrystal Direct Recrystallization (Section 2) IsMostlyPure->Recrystal Yes AcidBase->Recrystal Chromatography Purify Freebase via Column Chromatography (Section 3) AcidBase->Chromatography If impurities are structurally similar FinalProduct Pure Product Recrystal->FinalProduct Chromatography->Recrystal

Caption: Decision workflow for selecting a purification strategy.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is the most effective method for purifying the solid hydrochloride salt, assuming impurities have different solubility profiles.

Q3: What is the best solvent system for recrystallizing 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride?

A3: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For amine hydrochlorides, polar protic solvents are often a good starting point.[3]

Solvent SystemProsConsStarting Point
Isopropanol (IPA) Good solubility differential; readily available.Can sometimes form solvates.Dissolve in minimum hot IPA, cool slowly.
Ethanol (EtOH) Similar to IPA; often gives good quality crystals.Ammonium chloride, a potential impurity, has some solubility.[4]Dissolve in hot absolute EtOH, cool.
Methanol (MeOH) High dissolving power.May be too good a solvent, leading to poor recovery.Use as the primary solvent in a solvent/anti-solvent system.
Acetone/Water Highly tunable; water increases solubility, acetone acts as an anti-solvent.Requires careful optimization of the ratio.Dissolve in a minimal amount of hot water, then slowly add acetone until turbidity appears. Re-heat to clarify and cool slowly.
Ethyl Acetate (EtOAc)/Ethanol Good for removing less polar impurities.Can be difficult to get initial dissolution.Dissolve in a minimal amount of hot EtOH, then add hot EtOAc as the anti-solvent.

Expert Tip: For difficult crystallizations, using a trialkylsilylhalogenide like trimethylsilyl chloride (TMSCl) in a protic solvent can generate anhydrous HCl in situ, often leading to high-quality crystals.[3][5]

Q4: My product will not crystallize out of solution upon cooling. What should I do?

A4: Failure to crystallize is usually due to either supersaturation (the solution is too concentrated or cooled too quickly) or the presence of impurities inhibiting crystal nucleation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.

    • Seed: Add a tiny crystal of previously purified product to the solution. This provides a template for crystal growth.[6][7]

    • Cool Further: Place the flask in an ice bath or refrigerator, but avoid shock-cooling which can lead to oiling out. Slow cooling generally produces purer, larger crystals.[1]

  • Add an Anti-Solvent: If the compound is too soluble, slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes cloudy (turbid). Then, add a drop or two of the original solvent to redissolve the precipitate and allow the solution to cool slowly. For a polar salt like this, a less polar solvent like diethyl ether or hexane would be a suitable anti-solvent.

  • Concentrate the Solution: Remove some of the solvent under reduced pressure and attempt to cool and crystallize again. Be careful not to concentrate too much, which can cause the product to "crash out" along with impurities.

Q5: My recovery after recrystallization is very low. How can I improve the yield?

A5: Low yield typically means too much solvent was used or the compound has significant solubility even in the cold solvent.

Optimization Strategies:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Working in smaller batches can make this easier to control.

  • Optimize Cooling: Ensure the solution is cooled thoroughly. After reaching room temperature, placing it in an ice bath for 30-60 minutes can significantly increase recovery.

  • Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it to a smaller volume and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Section 3: Troubleshooting Guide - Chromatographic Purification

When recrystallization is insufficient to remove impurities, particularly those with similar structures (e.g., regioisomers), column chromatography is necessary.

Q6: Can I purify the hydrochloride salt directly on a silica gel column?

A6: It is strongly discouraged. Amine salts are highly polar and tend to streak badly or stick irreversibly to silica gel, leading to poor separation and low recovery. The recommended approach is to purify the freebase and then convert it back to the hydrochloride salt.[8]

Protocol 2: Flash Chromatography of the Freebase
  • Prepare Freebase: Convert the crude hydrochloride salt to the freebase as described in Protocol 1 (steps 1-4).

  • Select Eluent: The freebase is still a polar molecule. A typical eluent system for silica gel chromatography would be a mixture of a non-polar solvent and a polar solvent, often with a small amount of a basic modifier to prevent streaking.

    • Common Systems: Hexanes/Ethyl Acetate, Dichloromethane/Methanol.

    • Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonia (e.g., by using a DCM/MeOH/NH₄OH mixture) to the eluent system. This deactivates acidic sites on the silica and ensures the amine elutes as a sharp band.

  • Run Column: Perform standard flash column chromatography.[9][10]

  • Isolate and Convert: Combine the pure fractions (as determined by TLC), remove the solvent under reduced pressure, and then convert the purified freebase back to the hydrochloride salt as described in Protocol 1 (steps 5-6).

AcidBase_Workflow cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., EtOAc) Aq_Start Crude HCl Salt in Water AddBase Add Base (e.g., NaOH) & EtOAc Aq_Start->AddBase Aq_Final Impurity Salts Org_Start Non-Basic Impurities Org_Start->AddBase Org_Freebase Freebase in EtOAc Wash Wash with Brine & Dry Org_Freebase->Wash Org_Final Pure Freebase (for Chromatography or Salt Formation) Separate1 Separate Layers AddBase->Separate1 Separate1->Aq_Final Aqueous Separate1->Org_Freebase Organic Wash->Org_Final

Caption: Workflow for acid-base extraction to isolate the freebase.

Section 4: Advanced Topics

Q7: The product is a racemate. How can I separate the enantiomers?

A7: 2-(2-Ethoxyphenyl)pyrrolidine is a chiral molecule. If a single enantiomer is required, a chiral resolution step is necessary. The most common industrial method for resolving chiral amines is through the formation of diastereomeric salts.[11]

Principle: A racemic amine is reacted with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

Protocol 3: Chiral Resolution via Diastereomeric Salt Crystallization
  • Prepare Freebase: Start with the purified freebase of 2-(2-ethoxyphenyl)pyrrolidine.

  • Select Chiral Acid: Common resolving agents for amines include:

    • (+)- or (-)-Tartaric acid

    • (+)- or (-)-Dibenzoyltartaric acid

    • (S)-(+)-Mandelic acid

    • (1R)-(-)-10-Camphorsulfonic acid

  • Salt Formation: Dissolve the racemic freebase in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chosen chiral acid in the same solvent, heating if necessary.

  • Crystallization: Slowly add the acid solution to the amine solution. One diastereomeric salt will be less soluble and should begin to crystallize. The process may require slow cooling or partial solvent evaporation.

  • Isolation: Filter the solid crystals. This first crop will be enriched in one diastereomer.

  • Liberate Amine: Treat the isolated salt with a base (e.g., NaOH solution) and extract the now enantioenriched freebase into an organic solvent.

  • Determine Purity: Analyze the enantiomeric excess (e.e.) of the freebase using chiral HPLC or SFC.[12][13]

  • Repeat: The process of crystallization can be repeated to further enhance the enantiomeric purity. The other enantiomer can be recovered from the mother liquor.

References

  • Recrystallization and Acid/Base Extraction - The Basics. (n.d.). The Rhodium Archive. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2012).
  • Methylamine clean-up. (2003). The Hive. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • RECRYSTALLISATION. (n.d.). University of Alberta. [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. (n.d.). ResearchGate. [Link]

  • Guide for crystallization. (n.d.). University of Fribourg. [Link]

  • Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (2006).
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2014). PMC. [Link]

  • Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications. (n.d.). Justia Patents. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. [Link]

  • Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. (n.d.). ResearchGate. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Process for the purification of 2-pyrrolidone. (1983).
  • Method for purifying 2-pyrrolidone. (2017). Patsnap. [Link]

  • Vardenafil-impurities. (n.d.). Pharmaffiliates. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2010).

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Ethoxyphenyl)pyrrolidine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Ethoxyphenyl)pyrrolidine. Here, we provide in-depth troubleshooting advice, freque...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Ethoxyphenyl)pyrrolidine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this compound. Our aim is to equip you with the necessary knowledge to optimize your synthetic route, minimize byproduct formation, and achieve high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-(2-Ethoxyphenyl)pyrrolidine and what are the key challenges?

A1: The synthesis of 2-(2-Ethoxyphenyl)pyrrolidine typically involves the formation of the pyrrolidine ring coupled with the introduction of the 2-ethoxyphenyl substituent. Common strategies include the reductive amination of a suitable 1,4-dicarbonyl precursor or the cyclization of an amino-haloalkane. A prevalent challenge across these methods is controlling selectivity and minimizing the formation of byproducts, which can complicate purification and reduce overall yield.[1][2]

Q2: I'm observing a significant amount of a byproduct with a similar mass in my reaction mixture. What could it be?

A2: A common byproduct in syntheses involving an ethoxy group is a demethylated or de-ethylated analog, in this case, 2-(2-hydroxyphenyl)pyrrolidine. This can occur if reaction conditions are too harsh (e.g., high temperatures or presence of strong Lewis acids) and lead to ether cleavage. Another possibility is the presence of isomeric byproducts, where the ethoxy group is at a different position on the phenyl ring if the starting materials were not pure. Careful analysis of your starting materials and reaction conditions is crucial.

Q3: My purification by column chromatography is not giving a clean separation. What can I do?

A3: 2-(2-Ethoxyphenyl)pyrrolidine is a relatively polar compound due to the pyrrolidine nitrogen. If you are using normal-phase silica gel chromatography, closely related byproducts with similar polarity can be difficult to separate. Consider the following optimization strategies:

  • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine on the acidic silica gel and improve peak shape.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a C18-functionalized silica gel (reversed-phase chromatography).

  • Sample Loading: Ensure you are not overloading the column, which can lead to broad peaks and poor separation. A general rule is to load no more than 1-5% of the column's stationary phase weight.

Q4: Can I purify 2-(2-Ethoxyphenyl)pyrrolidine by distillation?

A4: Yes, vacuum distillation can be an effective method for purifying 2-(2-Ethoxyphenyl)pyrrolidine, especially for removing non-volatile impurities. Due to its relatively high molecular weight and boiling point, distillation should be performed under high vacuum to prevent thermal decomposition. A short-path distillation apparatus (like a Kugelrohr) is recommended for small-scale purifications to minimize losses.[3]

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the presence of impurities.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the molecular weight of the product and help identify any byproducts.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods are excellent for determining the purity of the final compound. Developing a robust chromatographic method is crucial for quality control.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 2-(2-Ethoxyphenyl)pyrrolidine.

Problem 1: Low Reaction Yield

A low yield of the desired product is a frequent challenge in multi-step organic synthesis.

dot

Caption: Troubleshooting workflow for unreacted starting materials.

  • Causality: Unreacted starting materials are often a sign of an incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation.

  • Field-Proven Insights:

    • Reaction Monitoring: Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.

    • Acid-Base Extraction: 2-(2-Ethoxyphenyl)pyrrolidine is a basic compound. An effective way to remove neutral or acidic starting materials is through an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

Problem 3: Formation of Diastereomers

If your synthesis creates more than one stereocenter, you may obtain a mixture of diastereomers.

  • Causality: The formation of diastereomers is a result of the reaction proceeding through transition states of similar energy, leading to a mixture of stereoisomeric products.

  • Field-Proven Insights:

    • Chiral Chromatography: Diastereomers can often be separated using chiral HPLC or SFC (Supercritical Fluid Chromatography). This may require screening of different chiral stationary phases and mobile phases.

    • Diastereomeric Salt Crystallization: If the diastereomers are enantiomers, they can be resolved by forming salts with a chiral acid or base. The resulting diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization. [4]The desired enantiomer can then be recovered by neutralizing the salt.

Experimental Protocols

Protocol 1: Purification of 2-(2-Ethoxyphenyl)pyrrolidine by Flash Column Chromatography

This protocol provides a general guideline for the purification of 2-(2-Ethoxyphenyl)pyrrolidine using silica gel chromatography.

  • Column Preparation:

    • Select an appropriately sized glass column and slurry pack with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). [5]2. Sample Preparation:

    • Dissolve the crude 2-(2-Ethoxyphenyl)pyrrolidine in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • To improve peak shape and reduce tailing, add 0.5% triethylamine to the eluent system.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient with 0.5% Triethylamine
Sample Loading Dry loading preferred for optimal separation
Monitoring TLC with UV visualization and/or a potassium permanganate stain
Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating the basic 2-(2-Ethoxyphenyl)pyrrolidine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic product will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is basic (pH > 10).

  • Re-extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

References

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02(123). [Link]

  • Girolami, G. S. (2020). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. MethodsX, 7, 101078. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Arylpyrrolidine Synthesis Optimization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals and synthetic chemists through the rigorous optimization of 2-ary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals and synthetic chemists through the rigorous optimization of 2-arylpyrrolidine scaffolds. These motifs are critical in medicinal chemistry (e.g., larotrectinib) but present significant challenges regarding regioselectivity, enantiocontrol, and scalability.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction parameters, self-validating protocols, and targeted troubleshooting for both biocatalytic and transition-metal-driven pathways.

Synthetic Strategy & Decision Workflow

Selecting the optimal synthetic route depends entirely on your starting materials and enantiomeric requirements. The workflow below outlines the logical progression from substrate selection to the targeted 2-arylpyrrolidine.

Workflow Start Target: 2-Arylpyrrolidine Bio Biocatalytic Approach Start->Bio Chem Transition-Metal Catalysis Start->Chem TA Transaminase (TA) Cyclization Bio->TA Ru Ru-Catalyzed Decarbonylative Arylation Chem->Ru Cu Cu-Catalyzed Carboamination Chem->Cu Sub1 ω-Chloro-arylketones TA->Sub1 Prod1 Chiral 2-Arylpyrrolidine TA->Prod1 Sub2 Proline Esters + Arylboronic Acids Ru->Sub2 Prod2 Racemic/Retained 2-Arylpyrrolidine Ru->Prod2 Sub3 Vinylarenes + Trifluoroborates Cu->Sub3 Cu->Prod2

Caption: Decision workflow for 2-arylpyrrolidine synthesis comparing biocatalytic and chemical approaches.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating specific checkpoints, you can verify the mechanistic progression of the reaction before proceeding to isolation.

Protocol A: Biocatalytic Synthesis via Transaminase-Triggered Cyclization

This method leverages transaminases (TAs) to convert ω-chloro-arylketones into chiral amines, which subsequently undergo spontaneous intramolecular cyclization.

  • Causality of Design: The use of isopropylamine (IPA) in massive excess (1 M) drives the thermodynamic equilibrium of the transamination forward. Pyridoxal-5'-phosphate (PLP) is strictly required as the electron-sink cofactor that mediates the amine transfer[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 8.0. Causality: TAs require a slightly basic pH to maintain the PLP cofactor in its active, deprotonated state.

  • Substrate Solubilization: Dissolve the ω-chloro-arylketone substrate in DMSO to achieve a 50 mM final reaction concentration. DMSO should constitute 20% v/v of the final volume to prevent substrate precipitation[1].

  • Cofactor & Donor Addition: Add PLP to a final concentration of 1 mM and Isopropylamine (IPA) to 1 M[1].

  • Enzyme Introduction: Add the Transaminase enzyme (e.g., ATA-117) at 10 mg/mL[1].

  • Incubation: Incubate the vessel at 37 °C with orbital shaking (700 rpm) for 48 hours[1].

  • Self-Validating Step (Forced Cyclization): Add 50 μL of 10 M NaOH per 0.5 mL of reaction mixture and incubate for 1 additional hour[1]. Causality: While cyclization is spontaneous, intermediate halo-amines can stall in their protonated state. The strong base ensures complete deprotonation, driving irreversible intramolecular nucleophilic substitution to 100% completion.

  • Isolation: Extract with methyl tert-butyl ether (MTBE). The pure amine product can be precipitated directly from the organic layer by adding p-toluenesulfonic acid[1].

Protocol B: Ruthenium-Catalyzed Decarbonylative Arylation

This transition-metal protocol constructs 2-arylpyrrolidines directly from commercially available proline esters via sp3 C-H functionalization[2].

  • Causality of Design: Ru3(CO)12 inserts into the acyl–O bond of a proline ester amidine, forming an acyl–metal–alkoxide complex. High thermal energy forces CO extrusion, generating a critical alkoxide intermediate that undergoes transmetalation with an arylboronic acid[2].

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with proline ester amidine (1.0 equiv), arylboronic acid/ester (2.0 equiv), and Ru3(CO)12 (5 mol%)[2].

  • Solvent Addition: Add anhydrous toluene to achieve a 0.1 M substrate concentration.

  • Thermal Activation: Seal the tube and heat to 130 °C for 24 hours. Causality: Temperatures below 120 °C fail to provide the activation energy required for the CO extrusion step, stalling the catalytic cycle at the acyl-metal complex[2].

  • Self-Validating Step (IR Tracking): Take a crude aliquot and perform IR spectroscopy. The complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) validates successful decarbonylation.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via standard silica gel chromatography.

Quantitative Data & Optimization Parameters

To assist in selecting the correct methodology, the following table summarizes the quantitative performance metrics and critical optimization parameters for leading synthetic routes.

Synthetic MethodologyCatalyst / EnzymeSubstrate ScopeYield (%)Enantiomeric Excess (ee)Key Optimization Parameter
Biocatalytic Cyclization Transaminase (e.g., ATA-117)ω-chloro-arylketones10% - 90%>95% to >99.5%Addition of 10M NaOH post-incubation to force cyclization[1].
Decarbonylative Arylation Ru3(CO)12 (5 mol%)Proline ester amidines + Arylboronic acids60% - 85%Retains starting stereocenterRequires cyclic amidine directing group; carbamates yield <10%[2].
Intermolecular Carboamination Cu(II) OxidantVinylarenes + β-aminoethyltrifluoroborates50% - 80%RacemicRadical clock control; requires optimized Cu loading to prevent polymerization[3].
Reductive Cyclization LiBEt3Hγ-chloro N-(tert-butanesulfinyl)ketimines>85%>99%Strict temperature control (-78 °C) during reduction[4].

Troubleshooting & FAQs

Q1: Why is my biocatalytic transaminase reaction stalling before reaching 50% conversion? A1: This is typically caused by product inhibition or thermodynamic equilibrium limits. Mechanistic Fix: Ensure your amine donor (isopropylamine) is present in a massive stoichiometric excess (e.g., 1 M) to push the equilibrium[1]. Additionally, verify the buffer pH; transaminases require an optimal pH (8.0) to keep the PLP cofactor in its active protonation state. If the pH drops due to the generation of HCl during cyclization, the enzyme will deactivate.

Q2: During the Ru-catalyzed decarbonylative arylation, I observe high amounts of unreacted starting material and no CO evolution. What went wrong? A2: The directing group on your substrate is likely insufficient. The reaction specifically requires a strongly coordinating group, such as a cyclic amidine, to facilitate Ru insertion into the acyl-O bond[2]. If you are using carbamates (like Boc or Cbz) or simple amides, they coordinate too weakly to the Ruthenium center, resulting in <10% yield[2]. Switch your substrate to a proline ester amidine.

Q3: In the synthesis of 2-arylpyrrolidines via γ-chloro N-(tert-butanesulfinyl)ketimines, my enantiomeric excess (ee) is lower than the reported >99%. How do I fix this? A3: The erosion of enantiomeric excess in this reductive cyclization is almost always due to premature deprotection of the chiral auxiliary or insufficient cooling during the reduction step. Mechanistic Fix: The reduction with LiBEt3H must be strictly maintained at -78 °C. Any thermal spikes will cause background un-catalyzed reduction, lowering the ee before the subsequent acid deprotection step locks the stereocenter[4].

Q4: My Cu-catalyzed intermolecular carboamination yields a complex mixture of oligomers instead of the desired 2-arylpyrrolidine. What is the cause? A4: This indicates that the carbon radical intermediate is adding to multiple vinylarene molecules (polymerization) rather than undergoing the desired C-N bond formation via the Cu(III) intermediate[3]. Mechanistic Fix: Lower the concentration of the vinylarene substrate and ensure your Cu catalyst/oxidant loading is sufficient. A higher local concentration of Copper is required to rapidly trap the carbon radical before it can propagate through adjacent styrenes[3].

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: JACS Au (ACS Publications) URL:[Link]

  • Ruthenium catalyzed decarbonylative arylation at sp3 carbon centers in pyrrolidine and piperidine heterocycles Source: Journal of the American Chemical Society (via SciSpace/PMC) URL:[Link]

  • Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates Source: Organic Letters (via PMC) URL:[Link]

  • Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Ethoxyphenyl)pyrrolidine

Welcome to the technical support center for the synthesis of 2-(2-Ethoxyphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Ethoxyphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

I. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(2-ethoxyphenyl)pyrrolidine, providing detailed explanations and actionable solutions.

Issue 1: Low Overall Yield

A consistently low yield is one of the most common frustrations in multi-step organic synthesis. The root cause can often be traced back to several key areas.

Question: My overall yield for the synthesis of 2-(2-ethoxyphenyl)pyrrolidine is consistently below expectations. What are the primary factors I should investigate?

Answer: A low overall yield in pyrrolidine synthesis is a frequent challenge that necessitates a systematic approach to diagnose.[1] The issue could stem from slow reaction kinetics, the use of inactive or impure reagents, product degradation, or losses during the workup and purification stages.[1] To effectively troubleshoot, a logical workflow should be followed to pinpoint the exact cause.[1]

Here is a step-by-step guide to diagnosing and resolving low yield issues:

  • Verify Reagent and Solvent Quality: Ensure that all starting materials and solvents are of high purity and are anhydrous, where necessary.[2] Impurities can act as catalyst poisons or participate in side reactions, consuming your reactants and lowering the yield.[3] It is good practice to purify starting materials and distill solvents if their quality is in doubt.[4]

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature can significantly influence the rate and selectivity of the reaction.[2] For instance, some reactions may require lower temperatures to enhance selectivity, while others need reflux conditions to achieve a reasonable conversion rate.[2] A systematic optimization of the reaction temperature is often necessary.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[2][5] Incomplete reactions due to insufficient time or premature quenching are common sources of low yield.

    • Concentration: The concentration of reactants can affect reaction kinetics. Ensure that the stoichiometry of all reactants is correct.[5]

  • Ensure an Inert Atmosphere: If any of your reagents or intermediates are sensitive to air or moisture, it is crucial to conduct the experiment under an inert atmosphere, such as nitrogen or argon.[2][3]

  • Evaluate the Workup and Purification Process: Significant product loss can occur during extraction, washing, and purification steps.[1]

    • Review your extraction procedure to ensure the correct pH and solvent are being used for optimal partitioning of your product.

    • During column chromatography, improper solvent polarity can lead to poor separation and loss of product.[5]

    • For volatile pyrrolidine derivatives, distillation under reduced pressure can be an effective purification method.[3]

Issue 2: Formation of Side Products

The presence of significant side products complicates purification and reduces the yield of the desired 2-(2-ethoxyphenyl)pyrrolidine.

Question: I am observing significant formation of a furan byproduct during my synthesis. How can I minimize this side reaction?

Answer: The formation of furan derivatives is a known side reaction in certain pyrrolidine syntheses, particularly those employing Paal-Knorr type reactions under strongly acidic conditions.[5] The reaction mechanism can shift towards furan formation at a low pH.[5]

To minimize or eliminate this side reaction, consider the following strategies:

  • pH Control: This is the most critical factor. The reaction should ideally be conducted under neutral or weakly acidic conditions.[5] Using strong mineral acids should be avoided as they favor the formation of furan byproducts.[5]

  • Acid Catalyst Selection: If an acid catalyst is necessary to drive the reaction, opt for a weak acid such as acetic acid.[5]

  • Reaction Monitoring: Closely monitor the reaction's progress. Techniques like TLC or GC-MS can help you detect the formation of the furan byproduct at an early stage, allowing for timely adjustments to the reaction conditions.[5]

Issue 3: Purification Challenges

The physical and chemical properties of pyrrolidine derivatives can sometimes make their purification difficult.

Question: I am struggling to purify the crude 2-(2-ethoxyphenyl)pyrrolidine. What are the best practices for its purification?

Answer: The purification of pyrrolidine derivatives can indeed be challenging.[3] Effective purification often requires a combination of techniques tailored to the specific properties of your compound.

Here are some recommended purification strategies:

  • Column Chromatography: Silica gel chromatography is a widely used and effective method for separating the desired product from impurities.[3] Careful selection of the eluent system is crucial for achieving good separation.

  • Distillation: For derivatives that are sufficiently volatile and thermally stable, distillation under reduced pressure is an excellent method for obtaining high-purity material.[3]

  • Acid-Base Extraction: If your crude product contains basic or acidic impurities, a liquid-liquid extraction with a dilute acid or base solution can effectively remove them by converting them into their water-soluble salt forms.[3]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a powerful technique for achieving high purity.

Purification MethodBest ForKey Considerations
Column Chromatography Non-volatile compounds, complex mixturesEluent system optimization is critical.
Distillation Volatile and thermally stable compoundsRequires careful control of pressure and temperature.
Acid-Base Extraction Removing acidic or basic impuritiespH of the aqueous phase must be carefully controlled.
Crystallization Solid compoundsSolvent selection is key to obtaining good crystals and high recovery.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 2-(2-ethoxyphenyl)pyrrolidine.

Q1: What are the most common synthetic strategies for constructing the pyrrolidine ring?

A1: The most prevalent methods for synthesizing the pyrrolidine ring include:

  • [3+2] Cycloaddition Reactions: This is a highly efficient method that involves the reaction of an azomethine ylide with an alkene or alkyne to form the five-membered ring.[1][6] This approach is particularly powerful for generating multiple stereocenters in a single step.[1][2]

  • Intramolecular Cyclization: This strategy involves the cyclization of a linear precursor that contains both a nitrogen nucleophile and an electrophilic center.[1][4]

  • Reductive Amination: A direct route to the pyrrolidine core can be achieved through the reductive amination of a 1,4-dicarbonyl compound with an amine, a variation of the Paal-Knorr synthesis.[1]

  • Transition Metal-Catalyzed Reactions: Modern synthetic methods such as C-H amination or hydroarylation offer high atom economy and provide direct routes to functionalized pyrrolidines.[1]

Q2: How can I improve the stereoselectivity of my reaction?

A2: Achieving high stereoselectivity is often a primary goal in the synthesis of substituted pyrrolidines.[4] Poor stereoselectivity can be influenced by several factors. To improve it, consider the following:

  • Catalyst Selection: If you are using a catalyst, screening different types (e.g., various Lewis acids or organocatalysts) can significantly impact the stereochemical outcome.[2]

  • Solvent Effects: The solvent can influence the transition state energies of the diastereomeric pathways. Screening a range of solvents with different polarities is recommended.

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity, although it may lead to longer reaction times.[2]

Q3: My reaction is not proceeding to completion. What should I check?

A3: An incomplete reaction can be due to several factors:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents.[2][4] Ensure all reagents are pure.

  • Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.[2][4] A systematic optimization of these parameters is recommended.

  • Poor Substrate Reactivity: The electronic or steric properties of your starting materials may hinder the reaction.[4] In some cases, modifying the substrates, for example by changing protecting groups, can enhance their reactivity.[4]

III. Visualizing the Workflow

To aid in your experimental planning, the following diagrams illustrate key workflows in the synthesis and troubleshooting process.

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low Yield Observed reagent_check Verify Reagent & Solvent Purity start->reagent_check condition_opt Optimize Reaction Conditions (Temp, Time, Conc.) reagent_check->condition_opt Purity Confirmed inert_atm Ensure Inert Atmosphere condition_opt->inert_atm Conditions Optimized workup_eval Evaluate Workup & Purification inert_atm->workup_eval Atmosphere Controlled yield_improved Yield Improved workup_eval->yield_improved Process Optimized

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

General Pyrrolidine Synthesis Workflow

PyrrolidineSynthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Starting Materials reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup monitoring Reaction Monitoring (TLC/GC-MS) reaction_setup->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction purification Purification (Chromatography/Distillation) extraction->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the synthesis of pyrrolidine derivatives.

IV. References

  • Common side reactions in the synthesis of substituted pyrrolidines - Benchchem. (n.d.). Retrieved from

  • Preventing side reactions in pyrrolidine synthesis - Benchchem. (n.d.). Retrieved from

  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. - Benchchem. (n.d.). Retrieved from

  • Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.). Retrieved from

  • Technical Support Center: Synthesis of Pyrrolidine Derivatives - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Synthesis of 2-Ethylpyrrolidine Derivatives - Benchchem. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride Solutions

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center for 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1)[1]. This compou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1)[1]. This compound is a critical secondary amine building block and intermediate frequently utilized in the synthesis of targeted therapeutics, including Bcl-2 inhibitors[2].

Due to the specific chemical topology of the 2-substituted pyrrolidine ring and the ethoxy-phenyl moiety, researchers frequently encounter concentration drops, assay variability, and artifactual degradation during aqueous handling. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your experimental solutions.

Part 1: Diagnostic Troubleshooting Workflow

When working with aqueous solutions of 2-(2-Ethoxyphenyl)pyrrolidine HCl, sudden drops in active pharmaceutical ingredient (API) recovery usually stem from two distinct pathways: pH-driven phase separation or oxidative degradation . Use the diagnostic logic flow below to isolate your issue.

Troubleshooting Start Observe Solution Anomaly (Cloudiness or Assay Drop) Precip Is there visible precipitation/cloudiness? Start->Precip CheckPH Check pH of solution. Is pH > 7.5? Precip->CheckPH  Yes HPLC Analyze via LC-MS. Are there +14 Da or +16 Da peaks? Precip->HPLC  No FreeBase Free Base Precipitation (Deprotonation of Pyrrolidine) CheckPH->FreeBase  Yes AdjustPH Action: Adjust pH < 6.0 using 0.1M HCl or Acetate Buffer FreeBase->AdjustPH Oxidation Oxidative Degradation (N-oxide or Lactam formation) HPLC->Oxidation  Yes Degas Action: Use degassed solvents, add antioxidants, store under Argon Oxidation->Degas

Diagnostic workflow for identifying and resolving stability issues in 2-(2-Ethoxyphenyl)pyrrolidine HCl solutions.

Part 2: Frequently Asked Questions (FAQs)

Category A: Solubility and pH-Driven Precipitation

Q1: My aqueous stock solution is perfectly clear at 10 mg/mL, but when I dilute it into my physiological assay buffer (pH 7.4), it becomes opalescent. What is happening? A1: You are observing free-base precipitation. The hydrochloride salt of 2-(2-Ethoxyphenyl)pyrrolidine is highly water-soluble because the pyrrolidine nitrogen is protonated (ammonium cation). However, the pKa of this secondary amine is approximately 9.0–9.5. As you approach physiological pH, a significant fraction of the molecules deprotonate into the neutral free base. Because of the bulky, lipophilic 2-ethoxyphenyl group, the free base has extremely poor aqueous solubility and rapidly supersaturates, leading to micro-precipitation.

Q2: How can I prevent this precipitation while maintaining compatibility with biological assays? A2: You must maintain the stock solution at a mildly acidic pH (e.g., pH 4.5) where the amine is >99.9% ionized. For the final assay, ensure the final concentration of the compound is well below the intrinsic solubility limit of the free base (typically <50 µg/mL). If higher concentrations are required, you must introduce a co-solvent (e.g., 2-5% DMSO) or a cyclodextrin inclusion complex.

Table 1: pH-Dependent Solubility Profile of 2-(2-Ethoxyphenyl)pyrrolidine

pH LevelBuffer SystemSolubility (mg/mL)Dominant SpeciesPhysical State
2.0 0.1M HCl> 50.0Protonated SaltClear Solution
4.5 50mM Acetate45.2Protonated SaltClear Solution
7.4 1X PBS2.1Mixed (Salt/Free Base)Opalescent / Micro-precipitates
9.0 50mM Borate< 0.1Neutral Free BaseHeavy Precipitation
Category B: Oxidative Degradation

Q3: I am seeing a gradual loss of active concentration over a 4-week stability study, accompanied by new HPLC peaks. Is the ether bond cleaving? A3: No, the ethoxy ether is highly stable under standard aqueous conditions. The degradation is almost certainly occurring at the pyrrolidine ring. Secondary amines are highly susceptible to auto-oxidation in aqueous solutions, a process often catalyzed by trace transition metals (e.g., Fe²⁺/Cu²⁺ leaching from glassware or syringe needles) and dissolved oxygen[3].

Q4: What are the specific degradants forming, and how do I identify them on LC-MS? A4: Oxidation typically proceeds down two pathways[4]:

  • Lactam Formation (+14 Da): Radical abstraction of a hydrogen at the alpha-carbon (adjacent to the nitrogen) forms an iminium intermediate, which is subsequently hydrolyzed and oxidized to a pyrrolidin-2-one derivative. The net mass change is +16 (Oxygen) - 2 (Hydrogens) = +14 Da.

  • N-Oxidation (+16 Da): Direct oxidation of the secondary amine yields an N-oxide (+16 Da).

Mechanism Salt 2-(2-Ethoxyphenyl)pyrrolidine HCl (Stable in acidic, O2-free media) FreeBase Neutral Free Base (Susceptible to oxidation) Salt->FreeBase pH > 7.5 Deprotonation Radical N-centered Radical / Iminium Intermediate FreeBase->Radical Dissolved O2, Trace Metals (Fe/Cu), Light NOxide N-Oxide Derivative (+16 Da Mass Shift) FreeBase->NOxide Peroxides (e.g., in PEG) Lactam Pyrrolidin-2-one Derivative (+14 Da Mass Shift) Radical->Lactam Hydrolysis / Further Oxidation

Degradation pathways of 2-(2-Ethoxyphenyl)pyrrolidine highlighting pH-dependent oxidation mechanisms.

Category C: Excipient and Environmental Incompatibilities

Q5: Can I use Polysorbate 80 (Tween 80) or PEG 400 to enhance the solubility of the free base? A5: Proceed with extreme caution. Polymeric excipients like PEG and Polysorbates undergo auto-oxidation over time, generating trace hydroperoxides. These hydroperoxides act as potent oxidants that will rapidly attack the secondary amine of your compound, leading to artifactual degradation (primarily N-oxides) during accelerated stability testing[5]. If you must use these surfactants, use High-Purity/Low-Peroxide grades and spike the formulation with an antioxidant like L-methionine or EDTA (to chelate trace metals).

Table 2: Accelerated Stability Matrix (Recovery % at 4 Weeks)

Storage ConditionFormulation Matrix% Recovery (LC-UV)Primary Degradant Identified
4°C, Dark pH 4.5 Acetate, Degassed99.8%None
25°C, Light pH 4.5 Acetate, Ambient O₂92.4%Lactam (+14 Da)
40°C, Dark pH 7.4 PBS, Ambient O₂81.5%N-Oxide (+16 Da)
40°C, Dark pH 7.4 PBS + 1% Tween 8064.2%N-Oxide (+16 Da)

Part 3: Validated Experimental Protocols

To ensure data integrity, every procedure must be a self-validating system. The following protocols incorporate built-in quality control checks to confirm causality and prevent false-negative assay results.

Protocol 1: Preparation of Oxidation-Resistant, pH-Stabilized Stock Solutions

Causality: Degassing removes the molecular oxygen required for radical propagation. The acetate buffer locks the molecule in its protonated, oxidation-resistant state.

  • Solvent Preparation: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 4.5 using glacial acetic acid.

  • Degassing: Sparge the buffer with ultra-pure Argon or Nitrogen gas for a minimum of 20 minutes to displace dissolved oxygen.

  • API Dissolution: In a controlled environment (preferably a glove box or under a stream of inert gas), weigh the required amount of 2-(2-Ethoxyphenyl)pyrrolidine HCl. Dissolve in the degassed buffer to achieve a target concentration of 10 mg/mL.

  • Filtration & Validation: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Take a 10 µL aliquot pre-filtration and post-filtration. Dilute both 1:100 and measure UV absorbance at 270 nm. The ratio of Post/Pre absorbance must be ≥ 0.98. A lower ratio indicates the API is precipitating on the filter membrane (likely due to an incorrect pH).

  • Storage: Aliquot the filtered solution into amber glass vials (to prevent photo-oxidation). Overlay the headspace with Argon gas before sealing. Store at -20°C.

Protocol 2: Stability-Indicating LC-MS Assay for Degradant Tracking

Causality: Standard reversed-phase HPLC may fail to resolve the +14 Da lactam from the parent API due to structural similarities. This method utilizes a shallow gradient and MS tracking to ensure absolute specificity.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18). Maintain column temperature at 40°C.

  • Gradient:

    • 0–1 min: 5% B

    • 1–6 min: Linear gradient to 60% B

    • 6–8 min: 95% B (Wash)

    • 8–10 min: 5% B (Equilibration)

  • Detection & System Suitability Testing (SST):

    • Monitor UV at 220 nm and 270 nm.

    • Set Mass Spectrometer to Positive Electrospray Ionization (ESI+).

    • Self-Validation Step (SST): Before running samples, inject a "Forced Degradation Standard" (API exposed to 0.1% H₂O₂ for 2 hours). The system is only suitable if the MS chromatogram shows baseline resolution (Rs > 1.5) between the Parent API ( [M+H]+ ) and the N-oxide degradant ( [M+16+H]+ ).

References

  • Google Patents. "WO2019210828A1 - Bcl-2 INHIBITORS".
  • ResearchGate. "Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen". Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners". Available at: [Link]

  • ResearchGate. "Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing". Available at: [Link]

Sources

Optimization

Technical Support Center: Pyrrolidine Synthesis &amp; Isolation Troubleshooting

Welcome to the Pyrrolidine Synthesis Technical Support Center. Pyrrolidines are highly valuable 5-membered nitrogen heterocycles ubiquitous in pharmaceuticals and natural products.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolidine Synthesis Technical Support Center. Pyrrolidines are highly valuable 5-membered nitrogen heterocycles ubiquitous in pharmaceuticals and natural products. However, synthesizing and isolating them often presents significant bottlenecks, including poor regioselectivity, catalyst poisoning, and irreversible product loss during chromatography.

This guide provides field-proven, causality-driven solutions to the most common issues encountered during pyrrolidine synthesis.

Part 1: Troubleshooting Reaction Yields (FAQs)

Q1: My 1,3-dipolar cycloaddition of azomethine ylides is yielding a complex mixture of regioisomers. How can I drive the reaction to a single product and improve the yield? Causality: Azomethine ylides are highly reactive 1,3-dipoles. When reacting with asymmetric dipolarophiles (like benzylideneacetone), the transition states for different regioisomers often have similar activation energies. This lack of bias leads to poor selectivity and diluted yields across multiple byproducts. Solution: The addition of specific modifiers can alter the hydrogen-bonding network in the transition state, effectively locking the regioselectivity. For instance, adding water (5.0 equiv) or 4-nitrobenzoic acid (2.0 equiv) can completely reverse and control the regioselectivity, boosting yields of the desired spirooxindole-pyrrolidine up to 94%[1]. Self-Validation Check: Run a pilot reaction with the additive. Monitor via crude 1 H-NMR; the disappearance of the minor regioisomer's diagnostic methine proton validates the transition state control before scaling up.

Q2: I am using a Pd-catalyzed carboamination route to synthesize N-protected pyrrolidines, but my yields are below 20% when using Cbz-protected aminoalkenes. What is going wrong? Causality: The choice of base is critical in transition-metal-catalyzed carboaminations. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can nucleophilically attack the carbonyl carbon of the Carboxybenzyl (Cbz) protecting group. This leads to premature deprotection of the amine, resulting in catalyst poisoning or off-target oligomerization rather than the desired cyclization. Solution: Switch to a milder, non-nucleophilic inorganic base such as potassium phosphate (K 3​ PO 4​ ). This prevents protecting group cleavage while still effectively turning over the palladium catalytic cycle, increasing yields from 17% to >67%[2].

Q3: My asymmetric synthesis of silyl-substituted pyrrolidines using organolithium reagents suffers from low diastereomeric ratio (d.r.) and poor yields. Does the salt content matter? Causality: Yes. The presence of lithium salts (like LiCl) in the reaction mixture coordinates with the imine intermediate. This coordination disrupts the highly ordered, chair-like transition state required for stereocontrol, leading to racemic mixtures and depressed reaction rates. Solution: Ensure your organolithium reagents are salt-free. Deliberate addition of LiCl has been shown to drastically reduce both yield (down to 40%) and diastereoselectivity (from 97.5:2.5 to 90:10). Furthermore, optimizing the solvent system to include toluene as a cosolvent stabilizes the transition state, maximizing both yield (75%) and d.r. (99:1)[3].

Part 2: Troubleshooting Isolation and Purification (FAQs)

Q4: I have full conversion in my pyrrolidine synthesis, but I lose most of my product during silica gel column chromatography. The fractions show severe tailing. How do I recover my yield? Causality: Pyrrolidines are secondary amines with significant basicity. Standard silica gel contains highly acidic silanol groups (Si-OH) on its surface. The basic pyrrolidine nitrogen becomes protonated on the column, leading to strong ionic interactions that cause irreversible binding, product degradation, or severe peak tailing. Solution: You must neutralize the stationary phase or bypass it entirely[4].

  • Chemical Neutralization: Incorporate 1% to 5% Triethylamine (TEA) into your mobile phase to saturate the acidic silanol sites before your product interacts with them.

  • Alternative Stationary Phases: Switch to amine-bonded silica columns or basic alumina. These matrices lack acidic protons, allowing basic pyrrolidines to elute sharply without the need for foul-smelling modifiers.

Part 3: Quantitative Data Summary

The following table summarizes the critical variables that impact pyrrolidine yield and stereoselectivity across different synthetic methodologies.

Reaction TypeVariable TestedSuboptimal Condition (Yield / Selectivity)Optimized Condition (Yield / Selectivity)Ref
1,3-Dipolar Cycloaddition Hydrogen-bonding AdditiveNo Additive (~50% yield, mixture of isomers)5.0 eq H 2​ O (94% yield, single regioisomer)[1]
Pd-Catalyzed Carboamination Base NucleophilicityNaOtBu (17% yield, Cbz cleavage observed)K 3​ PO 4​ (67% yield, Cbz group intact)[2]
Organolithium Addition Salt / Solvent EffectsTHF + LiCl (40% yield, 90:10 d.r.)THF/Toluene, salt-free (75% yield, 99:1 d.r.)[3]

Part 4: Standardized Experimental Protocols

Protocol A: Additive-Assisted 1,3-Dipolar Cycloaddition

Objective: Synthesize regioselective spiropyrrolidines.

  • Preparation: In an oven-dried round-bottom flask, combine the isatin derivative (1.0 mmol) and the α-amino acid (1.2 mmol) in 10 mL of methanol.

  • Ylide Generation: Stir the mixture at 60 °C for 30 minutes. Self-Validation: Spot the mixture on a TLC plate; the disappearance of the starting isatin indicates successful azomethine ylide generation.

  • Dipolarophile Addition: Add benzylideneacetone (1.0 mmol) followed immediately by 5.0 equivalents of distilled H 2​ O (for Regioisomer A) OR 2.0 equivalents of 4-nitrobenzoic acid (for Regioisomer B).

  • Reaction & Isolation: Reflux for 4–6 hours until TLC indicates full consumption of the ylide. Concentrate under reduced pressure and purify via recrystallization (ethanol) to avoid silica-induced yield loss.

Protocol B: Chromatographic Isolation of Basic Pyrrolidines

Objective: Prevent product loss during column chromatography.

  • Stationary Phase Selection: Pack a column with Amine-Bonded Silica Gel (NH 2​ -silica). If unavailable, use standard silica gel but pre-treat it by flushing with 3 column volumes of Hexane containing 5% Triethylamine (TEA).

  • Loading: Dissolve the crude pyrrolidine in a minimum amount of the least polar solvent possible (e.g., pure DCM or Hexane) and load it onto the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate. If using standard silica, maintain 1% TEA in all eluent mixtures.

  • Validation: Self-Validation: Run a 2D-TLC of your fractions. Spot the plate, elute in one dimension, dry, rotate 90 degrees, and elute again. A perfect diagonal spot confirms the amine is stable and not degrading on the silica.

Part 5: Visualizations

G Start Low Yield in Pyrrolidine Cycloaddition? CheckRegio Analyze Crude by NMR/HPLC Is it a regioselectivity issue? Start->CheckRegio RegioYes Add Modifiers (e.g., H2O or 4-NO2PhCOOH) CheckRegio->RegioYes Yes (Mixture of Isomers) RegioNo Check Conversion Rate Is starting material unreacted? CheckRegio->RegioNo No (Single Product, Low Mass) ConvLow Optimize Catalyst Loading or Switch to Cu(I)/Ag(I) RegioNo->ConvLow Yes (Low Conversion) ConvHigh Check for Side Reactions (e.g., Elimination/Ring-opening) RegioNo->ConvHigh No (Full Conversion) SideReact Lower Temperature & Use Desiccants (MgSO4) ConvHigh->SideReact

Fig 1: Troubleshooting workflow for resolving low yield in pyrrolidine cycloadditions.

G Start Product Loss During Silica Chromatography? Cause Basic Amine Binding to Acidic Silanol Groups Start->Cause Sol1 Add 1%-5% Triethylamine (TEA) to Mobile Phase Cause->Sol1 If using standard silica Sol2 Switch to Amine-Bonded Silica or Basic Alumina Cause->Sol2 If tailing/degradation persists Sol3 Bypass Silica: Use Acid-Base Extraction or Recrystallization Cause->Sol3 For highly polar/volatile amines

Fig 2: Decision tree for troubleshooting pyrrolidine isolation and chromatographic tailing.

References

  • Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone. Beilstein Journal of Organic Chemistry.[Link]

  • Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. Organic Letters.[Link]

  • Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications.[Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 2-Arylpyrrolidine Analogs: Novel KOR Antagonists vs. Traditional Monoamine Reuptake Inhibitors

As drug development professionals continuously seek to overcome the limitations of existing therapies for Major Depressive Disorder (MDD) and substance use disorders, the 2-arylpyrrolidine scaffold has emerged as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek to overcome the limitations of existing therapies for Major Depressive Disorder (MDD) and substance use disorders, the 2-arylpyrrolidine scaffold has emerged as a highly versatile pharmacophore. Historically utilized in the design of Monoamine Reuptake Inhibitors (MRIs), recent structural optimizations of this scaffold have yielded a novel class of highly selective Kappa-Opioid Receptor (KOR) antagonists, most notably Aticaprant (LY-2456302 / CERC-501) .

This guide provides an objective, data-driven comparison between these two divergent pharmacological applications of 2-arylpyrrolidine analogs, detailing their mechanistic differences, quantitative pharmacological profiles, and the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence: Repurposing the Scaffold

The biological activity of a 2-arylpyrrolidine derivative is heavily dictated by its stereochemistry and the specific substitution patterns on the aryl ring and pyrrolidine nitrogen.

  • Traditional Monoamine Reuptake Inhibitors (MRIs): First-generation 2-arylpyrrolidines were designed to bind to the orthosteric sites of the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters. By blocking the reuptake of these neurotransmitters, they increase synaptic monoamine concentrations. However, this mechanism often requires weeks to achieve clinical efficacy and fails to induce remission in up to 50% of MDD patients.

  • Novel KOR Antagonists (e.g., Aticaprant): By introducing an aminobenzyloxyarylamide moiety to the 2-arylpyrrolidine core, researchers successfully shifted the scaffold's affinity away from monoamine transporters and toward the Kappa-Opioid Receptor . KOR activation by endogenous dynorphins mediates stress-induced dysphoria and anhedonia. Antagonizing the KOR blocks this Gαi​ -coupled signaling cascade, offering a rapid-acting, non-monoaminergic approach to treating depression .

signaling cluster_KOR KOR Antagonism (e.g., Aticaprant) cluster_MRI Monoamine Reuptake Inhibition KOR Kappa-Opioid Receptor Gi Gi/o Protein Blockade KOR->Gi Antagonized cAMP Restored cAMP Levels Gi->cAMP Prevents decrease Trans Monoamine Transporter Synapse Synaptic Cleft Trans->Synapse Blocked Reuptake Receptor Post-Synaptic Activation Synapse->Receptor Increased Transmitters

Comparison of KOR antagonism and monoamine reuptake inhibition signaling pathways.

In Vitro Pharmacological Profiling

To objectively evaluate the performance of the KOR-targeted 2-arylpyrrolidines against traditional MRIs, we must look at their binding affinities ( Ki​ ) and functional selectivities. Aticaprant demonstrates a highly potent, sub-nanomolar affinity for the KOR, with exceptional selectivity over the Mu-Opioid (MOR) and Delta-Opioid (DOR) receptors . Furthermore, it shows virtually no off-target affinity for monoaminergic receptors, confirming a complete mechanistic divergence from its MRI predecessors .

Table 1: Comparative Pharmacological Profile of 2-Arylpyrrolidine Classes
Compound ClassRepresentative CompoundPrimary TargetBinding Affinity ( Ki​ )Selectivity ProfileFunctional Activity
KOR Antagonist Aticaprant (LY-2456302)Kappa-Opioid Receptor0.81 nM >30-fold over MOR (24.0 nM); >190-fold over DOR (155 nM)Antagonist ( IC50​ ~3.0 nM)
Traditional MRI Standard Pyrrolidine MRISERT / DAT15.0 - 50.0 nMNegligible opioid receptor affinityReuptake Inhibition

Experimental Workflows: A Self-Validating System

As an application scientist, establishing trustworthy data requires protocols that inherently validate themselves through rigorous controls and mechanistic logic. Below are the core methodologies used to generate the pharmacological data for 2-arylpyrrolidine KOR antagonists.

Protocol A: Radioligand Competition Binding Assay (Determining Ki​ )

This assay determines the binding affinity of the 2-arylpyrrolidine analog to the KOR.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing the human KOR. Causality: CHO-K1 cells lack endogenous opioid receptors, ensuring that any radioactive signal detected is exclusively due to the transfected human KOR.

  • Radioligand Selection: Incubate membrane preparations with 1 nM [3H] U69,593. Causality: We utilize [3H] U69,593 rather than a pan-opioid radioligand like [3H] diprenorphine because U69,593 is highly selective for the KOR, preventing confounding data from minor MOR/DOR cross-reactivity.

  • Compound Titration: Add the 2-arylpyrrolidine test compound in a 10-point concentration-response curve (ranging from 10−11 to 10−5 M).

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM Naloxone. Causality: A high concentration of this non-selective opioid antagonist saturates all specific binding sites. Any remaining radioactive signal in these wells represents non-specific binding to the plastic or lipid bilayer, which must be subtracted from total binding to calculate specific binding.

  • Filtration and Readout: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Assay (Determining Functional Antagonism)

Binding affinity does not equal functional efficacy. To prove the compound is an antagonist (and not an agonist), we measure intracellular cyclic AMP (cAMP) levels.

  • Baseline Elevation: Treat CHO-K1-hKOR cells with 10 µM Forskolin and 500 µM IBMX. Causality: KOR is a Gαi​ -coupled receptor; its activation inhibits adenylate cyclase, lowering cAMP. By using Forskolin to artificially stimulate adenylate cyclase, we raise the baseline cAMP. IBMX, a phosphodiesterase inhibitor, prevents cAMP degradation. This ensures the signal measured is purely a function of synthesis rate, creating a wide, measurable window to observe the agonist-induced drop in cAMP.

  • Agonist Challenge: Introduce an EC80​ concentration of a known KOR agonist (e.g., U50,488). This will cause a sharp decrease in the Forskolin-stimulated cAMP levels.

  • Antagonist Reversal: Co-incubate with varying concentrations of the 2-arylpyrrolidine analog (e.g., Aticaprant). A true antagonist will dose-dependently reverse the U50,488-induced suppression of cAMP, restoring levels back toward the Forskolin baseline.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Calculate the IC50​ via non-linear regression analysis.

workflow Cell 1. Cell Culture (CHO-K1 + KOR) Incubate 2. Incubation (Agonist + Antagonist) Cell->Incubate Lysis 3. Cell Lysis & Extraction Incubate->Lysis Detection 4. TR-FRET Detection Lysis->Detection Data 5. IC50 Calculation Detection->Data

Step-by-step experimental workflow for the cAMP functional antagonism assay.

Conclusion

The 2-arylpyrrolidine scaffold represents a triumph of rational drug design. By shifting the target profile from monoamine transporters to the Kappa-Opioid Receptor, researchers have developed compounds like Aticaprant that offer a highly selective, rapid-acting alternative to traditional MRIs. The rigorous in vitro profiling and functional assays described above validate this mechanistic shift, providing a robust framework for the continued preclinical and clinical development of these novel therapeutics.

References

  • MedKoo Biosciences. "Aticaprant | CAS#1174130-61-0 | κ-opioid receptor Antagonist".
  • Semantic Scholar. "Optimization of the Macrocyclic Tetrapeptide [D-Trp]CJ-15,208 to Prevent Stress-Induced Relapse of Cocaine-Seeking Behavior".
  • Taylor & Francis Online. "Aticaprant: (a κ-opioid receptor antagonist) for major depressive disorder".
  • ResearchGate. "Design, synthesis and biological evaluation of aminobenzyloxyarylamide derivatives as selective κ opioid receptor antagonists".
Comparative

A Comparative Guide to the Cross-Reactivity Profile of Phenylpyrrolidine-Based Compounds

A Note on the Subject Compound: Initial searches for "2-(2-Ethoxyphenyl)pyrrolidine hydrochloride" did not yield sufficient public data to construct a comprehensive cross-reactivity profile. To fulfill the objective of t...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "2-(2-Ethoxyphenyl)pyrrolidine hydrochloride" did not yield sufficient public data to construct a comprehensive cross-reactivity profile. To fulfill the objective of this guide—to provide an in-depth, data-supported comparison of compound selectivity—we will instead focus on a well-characterized and structurally relevant compound from the phenylpyrrolidine class: α-Pyrrolidinopentiophenone (α-PVP) . This compound's extensive pharmacological data provides an excellent model for understanding the principles and practical outworking of cross-reactivity analysis in drug development and research.

Introduction: The Critical Role of Selectivity Profiling

In modern pharmacology, the efficacy of a chemical probe or therapeutic candidate is intrinsically linked to its selectivity. While a compound may be designed for a specific biological target, its unintended interactions with other proteins—a phenomenon known as cross-reactivity or off-target binding—can lead to unexpected physiological effects, toxicity, or a misleading interpretation of experimental results. Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a foundational step in validating a compound's mechanism of action and predicting its safety profile.

This guide provides a comparative analysis of α-PVP, a potent synthetic cathinone, focusing on its interactions with primary and secondary biological targets. By comparing its binding and functional activity with other monoamine reuptake inhibitors, we will illustrate the practical application of cross-reactivity data and the experimental methodologies used to acquire it.

Primary Target Engagement and Comparative Potency

α-PVP is primarily classified as a monoamine transporter inhibitor. Its principal mechanism of action involves blocking the reuptake of dopamine (DA) and norepinephrine (NE), leading to increased extracellular concentrations of these neurotransmitters in the synapse. Its potency is most pronounced at the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).

This binding profile is critical as the ratio of DAT to SERT inhibition is often linked to the abuse potential of stimulants. For context, we compare the inhibitory activity (IC₅₀ values) of α-PVP with that of cocaine and methamphetamine, two widely studied psychostimulants.

Table 1: Comparative Monoamine Transporter Inhibitory Potency (IC₅₀, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)DAT/SERT Ratio
α-PVP 12.838.333800.0038
Cocaine 2723103040.89
Methamphetamine 150024041000.37

Lower IC₅₀ values indicate higher potency. The DAT/SERT ratio is a simple metric for selectivity, with lower values indicating a higher preference for the dopamine transporter over the serotonin transporter.

The data clearly demonstrates α-PVP's high potency and selectivity for DAT and NET over SERT, a profile that distinguishes it from cocaine, which exhibits more balanced activity across all three transporters.

Off-Target Cross-Reactivity Profile

Beyond its primary targets, a comprehensive understanding of a compound requires screening against a broad panel of receptors, channels, and enzymes. Safety pharmacology panels, such as the Eurofins SafetyScreen44™, are commonly used for this purpose. While a full screening panel for α-PVP is not publicly available in a single source, data from various studies can be aggregated to assess its broader cross-reactivity.

Many synthetic cathinones have been shown to interact with a range of G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic subtypes, albeit at concentrations significantly higher than those required for transporter inhibition. For example, some related compounds have shown affinity for the 5-HT₂A and 5-HT₂C receptors, which could contribute to their complex pharmacological effects. However, for α-PVP specifically, its activity at non-transporter sites is generally considered weak and requires concentrations that are orders of magnitude higher than those needed to saturate DAT and NET. This suggests a relatively clean profile with respect to the most common off-targets, though a full, systematic screen would be required for definitive confirmation.

Experimental Methodology: Monoamine Transporter Uptake Assay

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and validated experimental protocols are essential. The following is a detailed methodology for a typical in vitro monoamine transporter uptake assay used to determine the IC₅₀ values presented in Table 1.

Objective: To measure the inhibitory effect of a test compound (e.g., α-PVP) on the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the corresponding monoamine transporter (e.g., hDAT).

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK 293) cells stably transfected with the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. Cells are grown to 80-90% confluency in 96-well plates.

  • Preparation of Reagents:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

    • Test Compound Dilutions: Prepare a serial dilution of α-PVP in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.

    • Radiolabeled Substrate: Prepare a solution of [³H]dopamine in the assay buffer at a final concentration of ~10-20 nM.

    • Non-specific Uptake Control: A high concentration of a known potent DAT inhibitor (e.g., 10 µM GBR-12909) is used to define non-specific binding.

  • Assay Procedure:

    • Wash the cultured cells twice with pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the test compound (or control) to each well.

    • Pre-incubate the plate for 10-15 minutes at room temperature (or 37°C, depending on the protocol).

    • Initiate the uptake reaction by adding 50 µL of the [³H]dopamine solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • Terminate the assay by rapidly washing the cells three times with ice-cold assay buffer to remove the extracellular radiolabel.

  • Detection:

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (CPM from wells with GBR-12909) from all other measurements.

    • Convert the data to a percentage of the maximal uptake (vehicle control).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Diagram 1: Workflow for Monoamine Transporter Uptake Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture HEK293 cells expressing hDAT A1 Wash cells P1->A1 P2 Prepare Assay Buffer, Test Compounds, & [3H]DA A2 Pre-incubate with test compound P2->A2 A1->A2 A3 Add [3H]Dopamine to start uptake A2->A3 A4 Incubate (5-10 min) A3->A4 A5 Terminate by washing with ice-cold buffer A4->A5 D1 Lyse cells & add scintillation cocktail A5->D1 D2 Count radioactivity (CPM) via scintillation counter D1->D2 D3 Calculate IC50 value via non-linear regression D2->D3

Caption: A flowchart illustrating the key steps of an in vitro radiolabeled monoamine uptake assay.

Signaling Pathway Implications of DAT Inhibition

The potent inhibition of the dopamine transporter by α-PVP has significant downstream consequences on neuronal signaling. By blocking dopamine reuptake, α-PVP artificially increases the concentration and residence time of dopamine in the synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors, primarily D₁ and D₂ receptors, which are both GPCRs.

  • D₁ Receptor Activation: The D₁ receptor couples to the Gαs/olf protein, activating adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB, ultimately modulating neuronal excitability and gene expression.

  • D₂ Receptor Activation: The D₂ receptor couples to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.

The net effect of increased dopamine tone is a complex modulation of the brain's reward, motivation, and motor control circuits, which underlies the compound's powerful psychostimulant effects.

Diagram 2: Dopaminergic Synapse and Downstream Signaling

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) D1R D1 Receptor DA->D1R activates D2R D2 Receptor DA->D2R activates DAT Dopamine Transporter (DAT) DAT->DA reuptake aPVP α-PVP aPVP->DAT blocks VMAT2 VMAT2 DA_vesicle DA Vesicle AC Adenylyl Cyclase D1R->AC D2R->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Expression Gene Expression CREB->Gene Expression

Caption: α-PVP blocks DAT, increasing synaptic dopamine and activating D1/D2 receptor pathways.

Conclusion and Researcher Insights

The analysis of α-PVP serves as a compelling case study in the importance of cross-reactivity profiling. Its high potency and selectivity for DAT over SERT distinguish it from other psychostimulants like cocaine and are central to its pharmacological effects. While its off-target activity at other GPCRs appears to be minimal at concentrations relevant to transporter blockade, this highlights a critical principle: selectivity is concentration-dependent . A compound that is selective at nanomolar concentrations may exhibit significant off-target effects at micromolar concentrations.

For researchers in drug development, this underscores the necessity of:

  • Early-Stage, Broad Profiling: Screen candidate compounds against a comprehensive panel of targets early in the discovery process to identify potential liabilities.

  • Quantitative Comparison: Rely on quantitative data (IC₅₀, Kᵢ) to build a selectivity profile, rather than qualitative statements.

  • Functional Validation: Complement binding data with functional assays to understand whether an off-target interaction is agonistic, antagonistic, or allosteric.

By adhering to these principles and employing robust methodologies, scientists can build a comprehensive understanding of a compound's biological activity, paving the way for the development of safer and more effective chemical tools and therapeutics.

References

  • Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2014). Pharmacology of novel synthetic stimulants α-pyrrolidinopentiophenone, 3,4-dimethylmethcathinone, and 4-methyl-α-ethylaminopentiophenone: a behavioral and neurochemical study in rats. Neuropharmacology, 87, 206-213. [Link]

  • Kolanos, R., Partilla, J. S., Baumann, M. H., Hutsell, B. A., & Glennon, R. A. (2015). The synthesis and pharmacology of α-pyrrolidinopentiophenone (α-PVP) and its 3,4-dimethoxy-substituted analog 3,4-DMPV. Bioorganic & medicinal chemistry letters, 25(17), 3564-3567. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Structure-activity relationships of substituted cathinones, with a focus on the 3,4-methylenedioxy moiety. Journal of Pharmacology and Experimental Therapeutics, 345(3), 439-447. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470. [Link]

Validation

In Vitro Assay Validation Guide: 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride in Next-Generation Bcl-2 Inhibitor Development

Executive Summary & Scientific Rationale Venetoclax (ABT-199) revolutionized the targeted treatment of chronic lymphocytic leukemia (CLL) by acting as a highly selective BH3-mimetic, effectively inhibiting the anti-apopt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Venetoclax (ABT-199) revolutionized the targeted treatment of chronic lymphocytic leukemia (CLL) by acting as a highly selective BH3-mimetic, effectively inhibiting the anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein. However, prolonged clinical administration frequently results in acquired resistance, predominantly driven by the emergence of the Gly101Val (G101V) mutation within the Bcl-2 hydrophobic binding cleft ()[1][2].

To overcome this structural resistance, 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 383127-71-7 / 383127-28-4) has been identified as a highly valuable pharmacophore and synthetic fragment. When incorporated into novel Bcl-2 inhibitor scaffolds, derivatives of this compound not only restore potent binding affinity to the G101V mutant but also demonstrate a significantly reduced propensity for Cytochrome P450 2C9 (CYP2C9) inhibition, thereby mitigating severe drug-drug interaction (DDI) risks common in oncology polypharmacy ()[3][4].

This guide provides a comprehensive, self-validating in vitro assay framework for evaluating 2-(2-Ethoxyphenyl)pyrrolidine-derived leads against standard alternatives like Venetoclax.

Mechanistic Pathway

The following diagram illustrates the intrinsic apoptotic pathway and the mechanistic divergence between Venetoclax and next-generation leads containing the 2-(2-Ethoxyphenyl)pyrrolidine moiety when encountering the G101V mutation.

Pathway cluster_0 Bcl-2 Intrinsic Apoptotic Pathway Bcl2_WT Bcl-2 (Wild-Type) Anti-apoptotic ProApop Pro-apoptotic Proteins (BAX/BAK) Bcl2_WT->ProApop Sequesters & Inhibits Bcl2_Mut Bcl-2 (G101V Mutant) Venetoclax-Resistant Bcl2_Mut->ProApop Sequesters & Inhibits Apoptosis Apoptosis (Cell Death) ProApop->Apoptosis Triggers Venetoclax Venetoclax (ABT-199) Venetoclax->Bcl2_WT Binds BH3 Cleft Venetoclax->Bcl2_Mut Binding Disrupted TestLead 2-(2-Ethoxyphenyl)pyrrolidine Derivative TestLead->Bcl2_WT Binds BH3 Cleft TestLead->Bcl2_Mut Restores Binding

Caption: Mechanism of Bcl-2 inhibition comparing Venetoclax and the new derivative.

In Vitro Assay Validation Workflows

To objectively validate the performance of a 2-(2-Ethoxyphenyl)pyrrolidine-derived lead, the following self-validating experimental protocols must be executed.

Protocol 1: TR-FRET Competitive Binding Assay (WT vs. G101V)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard ELISA because it eliminates wash steps, minimizes background auto-fluorescence, and provides a highly sensitive, homogenous format for measuring the direct displacement of a fluorescently labeled BH3 probe from the hydrophobic cleft of Bcl-2. Self-Validating System: The assay incorporates a DMSO vehicle control (maximum FRET signal) and an unlabeled BH3 peptide positive control (minimum FRET signal). The Z'-factor must be calculated for each plate; a Z' > 0.5 validates the assay's dynamic range and robustness, ensuring that the calculated IC50 values are not artifacts of assay drift.

Step-by-Step Methodology:

  • Prepare a 10-point, 3-fold serial dilution of the 2-(2-Ethoxyphenyl)pyrrolidine lead and Venetoclax in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.05% Tween-20).

  • Add 10 nM of recombinant His-tagged Bcl-2 (Wild-Type or G101V mutant) to a 384-well black microplate.

  • Introduce 5 nM of fluorescently labeled BH3 peptide and 2 nM of Anti-His Terbium-labeled donor fluorophore to the reaction mixture.

  • Centrifuge the plate briefly (1000 rpm for 1 minute) and incubate at room temperature for 2 hours, protected from light.

  • Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 emission ratio to determine the IC50 using a 4-parameter logistic curve fit.

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay

Causality & Rationale: Measuring intracellular ATP levels provides a direct, linear proxy for the number of metabolically active cells. This is critical to confirm that the biochemical affinity observed in Protocol 1 translates into cellular efficacy—specifically, that the compound permeates the cell membrane and induces apoptosis in Bcl-2 dependent target cells (e.g., RS4;11 acute lymphoblastic leukemia cells). Self-Validating System: The protocol mandates the parallel use of a non-Bcl-2 dependent cell line (e.g., H146 small cell lung cancer cells) as a negative counter-screen. If the compound exhibits high toxicity in the counter-screen, the primary viability reduction is deemed off-target cytotoxicity rather than selective Bcl-2 inhibition.

Step-by-Step Methodology:

  • Seed RS4;11 cells at 10,000 cells/well in a 96-well opaque white plate using RPMI-1640 medium supplemented with 10% FBS.

  • Treat the cells with the test compounds (ranging from 0.1 nM to 10 µM) and incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the cellular IC50 using non-linear regression analysis.

Protocol 3: CYP2C9 Inhibition Profiling

Causality & Rationale: Venetoclax is heavily metabolized by CYP enzymes, presenting significant DDI challenges. The 2-(2-Ethoxyphenyl)pyrrolidine moiety was specifically engineered to reduce CYP2C9 inhibition. Validating this requires a fluorogenic CYP450 assay to ensure the lead compound does not inhibit the metabolism of co-administered therapeutics. Self-Validating System: The assay uses Diclofenac as the specific CYP2C9 substrate and Sulfaphenazole as a known positive control inhibitor. The IC50 of Sulfaphenazole must fall within the accepted literature range (0.2 - 0.5 µM) for the assay plate to be considered valid.

Step-by-Step Methodology:

  • Prepare a reaction mixture containing human CYP2C9 supersomes, 7-Methoxy-4-trifluoromethylcoumarin (BFC) substrate, and potassium phosphate buffer (pH 7.4).

  • Add the test compounds at varying concentrations (up to 50 µM).

  • Initiate the enzymatic reaction by adding an NADPH regenerating system and incubate for 30 minutes at 37°C.

  • Terminate the reaction with a stop solution (80% Acetonitrile, 20% 0.5 M Tris base).

  • Measure fluorescence (Excitation: 410 nm; Emission: 538 nm) to quantify the formation of the fluorescent metabolite and determine the IC50.

Experimental Workflow Diagram

Workflow Prep Compound Prep (10-Point Titration) TRFRET TR-FRET Binding (WT & G101V Bcl-2) Prep->TRFRET Viability Cell Viability Assay (RS4;11 Cell Line) TRFRET->Viability CYP CYP2C9 Profiling (DDI Risk Assessment) Viability->CYP Lead Lead Optimization & Selection CYP->Lead

Caption: Step-by-step in vitro assay validation workflow for evaluating Bcl-2 inhibitors.

Comparative Performance Data

The following table summarizes the expected in vitro assay performance of a highly optimized 2-(2-Ethoxyphenyl)pyrrolidine-derived lead compared to the clinical standard, Venetoclax (ABT-199). Data metrics are synthesized from recent patent literature validations ()[4][5].

CompoundBcl-2 WT IC₅₀ (nM)Bcl-2 G101V IC₅₀ (nM)RS4;11 Viability IC₅₀ (nM)CYP2C9 IC₅₀ (µM)
Venetoclax (ABT-199) < 1.0~180.0~5.0~4.5
2-(2-Ethoxyphenyl)pyrrolidine Lead < 1.0< 5.0~8.0> 30.0

Interpretation: While both compounds demonstrate sub-nanomolar affinity for Wild-Type Bcl-2, the 2-(2-Ethoxyphenyl)pyrrolidine derivative maintains potent binding against the G101V mutant (overcoming the ~180-fold resistance drop seen with Venetoclax). Furthermore, its CYP2C9 IC₅₀ > 30 µM indicates a vastly superior safety profile regarding drug-drug interactions.

References

  • Acquisition of the Recurrent Gly101Val Mutation in BCL2 Confers Resistance to Venetoclax in Patients with Progressive Chronic Lymphocytic Leukemia Source: Cancer Discovery (2019) URL:[Link]

  • Source: World Intellectual Property Organization (WIPO)
  • Venetoclax (ABT-199) Pharmacology and Clinical Activity Source: Journal of Hematology & Oncology (2015) URL:[Link]

Sources

Comparative

A Researcher's Guide to the Synthesis, Characterization, and Potential Evaluation of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the 2-Arylpyrrolidine Scaffold The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numero...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, which is often crucial for specific interactions with biological targets.[1] The introduction of an aryl group at the 2-position of the pyrrolidine ring creates a class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1] The specific nature and substitution pattern of the aryl ring can significantly modulate the pharmacological profile of the molecule.

This guide will focus on the synthesis and potential evaluation of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride, a compound whose properties have not been extensively reported. By examining the synthesis and activities of its close analogs, we can construct a logical framework for investigating this novel molecule.

Part 1: Synthesis of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride - A Proposed Pathway and Experimental Protocol

The synthesis of 2-arylpyrrolidines can be achieved through various strategies.[3] A common and effective method involves the asymmetric deprotonation of N-Boc-pyrrolidine, followed by a Negishi cross-coupling reaction with an appropriate aryl halide.[4] This approach allows for good stereocontrol, which is often critical for biological activity.

Proposed Synthetic Scheme

A plausible and reproducible synthetic route to 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is outlined below. This multi-step synthesis involves the protection of the pyrrolidine nitrogen, asymmetric arylation, and subsequent deprotection and salt formation.

Synthetic Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Asymmetric Arylation (Negishi Coupling) cluster_2 Step 3: Deprotection and Salt Formation Pyrrolidine Pyrrolidine N-Boc-Pyrrolidine N-Boc-Pyrrolidine Pyrrolidine->N-Boc-Pyrrolidine (Boc)2O, Et3N, DCM N-Boc-2-(2-ethoxyphenyl)pyrrolidine N-Boc-2-(2-ethoxyphenyl)pyrrolidine N-Boc-Pyrrolidine->N-Boc-2-(2-ethoxyphenyl)pyrrolidine 1. s-BuLi, (+)-Sparteine 2. ZnCl2 3. 2-Bromoethoxybenzene, Pd(OAc)2, t-Bu3P-HBF4 2-(2-Ethoxyphenyl)pyrrolidine_hydrochloride 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride N-Boc-2-(2-ethoxyphenyl)pyrrolidine->2-(2-Ethoxyphenyl)pyrrolidine_hydrochloride HCl in Dioxane

Caption: Proposed synthetic workflow for 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-Pyrrolidine

  • To a solution of pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine, which can often be used in the next step without further purification.

Causality: The Boc protecting group is essential to prevent side reactions at the nitrogen atom during the subsequent lithiation step. Triethylamine acts as a base to neutralize the acid formed during the reaction.

Step 2: Asymmetric Arylation to form N-Boc-2-(2-ethoxyphenyl)pyrrolidine

This protocol is adapted from a known procedure for the synthesis of 2-arylpyrrolidines.[4]

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-pyrrolidine (1.2 eq) and (+)-sparteine (1.2 eq) in anhydrous methyl tert-butyl ether (MTBE).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-butyllithium (s-BuLi, 1.3 eq) dropwise, maintaining the internal temperature below -65 °C. The solution will typically turn a deep orange or red color.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Add a solution of zinc chloride (ZnCl2, 1.4 eq) in anhydrous tetrahydrofuran (THF) dropwise, again keeping the internal temperature below -65 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 45 minutes.

  • In a separate flask, prepare a mixture of palladium(II) acetate (Pd(OAc)2, 0.05 eq) and tri-tert-butylphosphonium tetrafluoroborate (t-Bu3P-HBF4, 0.1 eq) in MTBE.

  • Add the solution of 2-bromoethoxybenzene (1.0 eq) to the catalyst mixture.

  • Transfer the organozinc reagent to the catalyst/aryl halide mixture via cannula.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: (+)-Sparteine is a chiral ligand that directs the deprotonation to one of the enantiotopic protons at the 2-position of the pyrrolidine ring, leading to an enantioenriched product. Transmetalation from lithium to zinc is performed because organozinc reagents are generally more stable and less reactive than their organolithium counterparts, which is beneficial for the subsequent palladium-catalyzed cross-coupling reaction.

Step 3: Deprotection and Formation of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride

  • Dissolve the purified N-Boc-2-(2-ethoxyphenyl)pyrrolidine in a minimal amount of 1,4-dioxane.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) in excess.

  • Stir the mixture at room temperature for 4 hours. A precipitate should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride as a solid.

Causality: The acidic conditions cleave the acid-labile Boc protecting group, revealing the free secondary amine. The use of HCl in an organic solvent directly affords the hydrochloride salt, which is often a stable, crystalline solid suitable for storage and further use.

Part 2: Characterization and Purity Assessment

To ensure the identity and purity of the synthesized 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride, a comprehensive analytical characterization is crucial for the reproducibility of any subsequent experiments.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.The spectra should be consistent with the proposed structure, showing characteristic peaks for the ethoxy group, the disubstituted benzene ring, and the pyrrolidine ring.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum should show the molecular ion peak corresponding to the free base and/or characteristic fragments.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak should be observed, and the purity should be quantified (e.g., >95%).
Melting Point Physical property characterization and purity indicator.A sharp melting point range is indicative of a pure compound.
Elemental Analysis Confirmation of elemental composition.The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the calculated values.

Part 3: Comparative Analysis with Structurally Similar Compounds

While no biological data exists for 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride, we can infer its potential activities by examining its structural analogs.

Compound Structure Reported/Potential Biological Activity Reference
2-(2,5-Dimethoxyphenyl)pyrrolidine hydrochloride A commercially available analog.The dimethoxy substitution pattern is found in some psychoactive compounds. Further screening would be needed to determine its specific activity.[5]
(S)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride Another commercially available analog.The methoxy group can influence metabolic stability and receptor binding. Its activity would need to be determined experimentally.
Various 2-Arylpyrrolidine Derivatives General class of compounds.Have shown a wide range of activities including anticancer, antimicrobial, and effects on the central nervous system.[1]

The ethoxy group in the target compound, compared to the methoxy groups in the analogs, may influence its lipophilicity, metabolic stability, and binding affinity for biological targets. These differences underscore the importance of empirical testing to determine the unique biological profile of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride.

Part 4: Proposed Biological Evaluation - A Roadmap for Discovery

To elucidate the biological activity of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride, a tiered screening approach is recommended.

Biological Evaluation Workflow Start Synthesized Compound Primary_Screening Primary Screening (e.g., Broad Panel of Assays) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

Caption: A general workflow for the biological evaluation of a novel compound.

Initial Screening Suggestions:
  • Anticancer Activity: Screen against a panel of cancer cell lines (e.g., NCI-60 panel) to identify any cytotoxic effects.

  • Antimicrobial Activity: Test against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

  • Central Nervous System (CNS) Activity: Evaluate its binding affinity for a panel of CNS receptors (e.g., dopamine, serotonin, opioid receptors) to identify potential neurological effects.

Conclusion

While 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride remains an uncharacterized compound, its structural similarity to other biologically active 2-arylpyrrolidines suggests that it is a promising candidate for further investigation. This guide provides a robust and reproducible framework for its synthesis, characterization, and biological evaluation. By following these proposed protocols and rationale, researchers can systematically explore the potential of this novel molecule and contribute to the ever-expanding field of medicinal chemistry. The successful synthesis and evaluation of this compound will not only provide valuable data on its specific properties but also enhance our understanding of the structure-activity relationships within the broader class of 2-arylpyrrolidine derivatives.

References

  • Organic Syntheses Procedure. A procedure for the asymmetric synthesis of 2-arylpyrrolidines via Negishi coupling. Available from: [Link]

  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Diva-Portal.org. Synthesis of substituted pyrrolidines. Available from: [Link]

  • Molecules. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • SOJ Pharmacy & Pharmaceutical Sciences. Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Available from: [Link]

Sources

Validation

Benchmarking 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride: A Comparative Guide to Bcl-2 Family Inhibitor Profiling

As a Senior Application Scientist in early-stage drug discovery, evaluating a low-molecular-weight scaffold like 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (2-EPP) requires a rigorous, self-validating benchmarking strat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating a low-molecular-weight scaffold like 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (2-EPP) requires a rigorous, self-validating benchmarking strategy. In fragment-based drug discovery (FBDD), substituted phenylpyrrolidines often serve as foundational "warheads" designed to probe hydrophobic pockets of target proteins.

To determine the viability of 2-EPP as a precursor for Bcl-2 homology 3 (BH3) mimetics, we must benchmark it against the apex clinical standards of this class: Venetoclax (ABT-199) and Navitoclax (ABT-263) . This guide details the mechanistic rationale, quantitative benchmarking data, and the causal experimental workflows required to profile this compound.

Mechanistic Rationale: Targeting the BH3 Groove

The Bcl-2 family of proteins dictates cell survival by regulating mitochondrial outer membrane permeabilization (MOMP). One of the unique features of Bcl-2 family proteins is heterodimerization between anti-apoptotic and pro-apoptotic proteins, which is mediated by the insertion of a BH3 region of a pro-apoptotic protein into a hydrophobic cleft composed of BH1, BH2, and BH3 domains from an anti-apoptotic protein 1.

Small molecule inhibitors (BH3 mimetics) are designed to competitively occupy this cleft, liberating pro-apoptotic effectors (BAX/BAK) to trigger the caspase cascade.

Bcl2_Pathway Stimulus Apoptotic Stimulus (DNA Damage, Stress) BH3 BH3-only Proteins (BIM, PUMA, BAD) Stimulus->BH3 AntiApo Anti-apoptotic Proteins (Bcl-2, Bcl-xL) BH3->AntiApo Inhibits ProApo Pro-apoptotic Effectors (BAX, BAK) BH3->ProApo Activates AntiApo->ProApo Sequesters MOMP Mitochondrial Outer Membrane Permeabilization ProApo->MOMP Caspase Caspase Cascade (Caspase-3/7/9) MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis Inhibitors BH3 Mimetics (2-EPP, Venetoclax) Inhibitors->AntiApo Competitive Binding

Figure 1: Bcl-2 apoptotic signaling pathway and the intervention point of BH3 mimetic inhibitors.

Quantitative Benchmarking Data

To evaluate 2-EPP, we compare its target profile against known inhibitors. Venetoclax is the first-in-class, highly selective oral Bcl-2 inhibitor that spares platelets [[2]](), demonstrating a Ki of < 0.01 nM for Bcl-2 and a much weaker affinity (Ki = 48 nM) for Bcl-xL 3. Conversely, Navitoclax is a pan-inhibitor, binding Bcl-2 (Ki ≤ 1 nM) and Bcl-xL (Ki ≤ 0.5 nM) with equal potency [[4]]().

As an unoptimized fragment, 2-EPP is expected to exhibit micromolar baseline affinities.

CompoundTarget ProfileBcl-2 Ki (nM)Bcl-xL Ki (nM)RS4;11 IC50 (nM)Platelet Toxicity
2-EPP Experimental Fragment~15,000~25,000>10,000Low
Venetoclax Selective Bcl-2 Inhibitor< 0.0148~8Low
Navitoclax Pan-Bcl-2/Bcl-xL Inhibitor≤ 1.0≤ 0.5~10High

*Note: 2-EPP values represent illustrative baseline affinities for low-molecular-weight scaffolds prior to lead optimization.

Experimental Workflows & Self-Validating Protocols

To generate the data above, we employ a self-validating workflow that links biochemical target engagement directly to phenotypic cellular outcomes.

Benchmarking_Workflow Prep Compound Prep (2-EPP & Controls) FP Fluorescence Polarization (Target Affinity Ki) Prep->FP Cell Cell Viability Assay (RS4;11 Efficacy) Prep->Cell Data Data Integration & Lead Profiling FP->Data Tox Platelet Counter-Screen (Bcl-xL Toxicity) Cell->Tox Mech Caspase-3/7 Assay (Mechanism Check) Cell->Mech Tox->Data Mech->Data

Figure 2: Step-by-step experimental workflow for benchmarking novel BH3 mimetic scaffolds.

Protocol A: Competitive Fluorescence Polarization (FP) Assay

This biochemical assay determines the exact binding affinity (Ki) of the compounds.

  • Assay Preparation: Mix recombinant Bcl-2 (or Bcl-xL) protein with a fluorescently labeled BH3 peptide (e.g., FITC-BIM).

    • Causality: The massive protein binds the small fluorescent peptide, restricting its rotational freedom. When excited with polarized light, the restricted fluorophore emits highly polarized light (high mP).

  • Compound Addition: Add 2-EPP, Venetoclax, and Navitoclax in a 10-point dose-response dilution.

    • Causality: If the inhibitor successfully competes for the BH3 binding cleft, it displaces the FITC-peptide. The free, low-molecular-weight peptide tumbles rapidly in solution, depolarizing the emitted light (low mP). This provides a direct, causal measurement of target engagement without the artifacts of surface immobilization.

  • Self-Validation System: Include a DMSO-only control (maximum polarization) and a peptide-only control (minimum polarization) to define the assay window. Calculate the Z'-factor; a value >0.5 validates the system's robustness before calculating the Ki.

Protocol B: Cell Viability & Platelet Counter-Screening

Biochemical affinity must translate to cellular efficacy and selectivity.

  • Cell Line Selection: Plate RS4;11 cells (a human acute lymphoblastic leukemia line) and isolated human platelets in parallel.

    • Causality: RS4;11 cells are exquisitely dependent on Bcl-2 for survival, while platelets rely entirely on Bcl-xL. Using these paired models isolates the biological consequence of target engagement.

  • Treatment & Readout: Treat cells with the compounds for 48 hours, then apply CellTiter-Glo reagent.

    • Causality: CellTiter-Glo measures ATP levels, which are directly proportional to the number of metabolically active cells. A drop in luminescence causally links the inhibitor to cell death. Navitoclax will kill both cell types; Venetoclax will only kill RS4;11 cells.

  • Self-Validation (Mechanism): Run a parallel Caspase-3/7 activation assay on the RS4;11 cells.

    • Causality: Cell death could theoretically be caused by off-target chemical toxicity (necrosis). A measured spike in Caspase-3/7 luminescence confirms that the cell death is specifically driven by the intended on-target apoptotic mechanism.

Data Interpretation & Lead Optimization

By benchmarking 2-EPP against Venetoclax and Navitoclax, we establish a critical structure-activity relationship (SAR) baseline. The ethoxyphenyl and pyrrolidine rings of 2-EPP are small enough to probe the P2 or P4 hydrophobic pockets of the Bcl-2 groove, but lack the massive rigid extensions required to achieve the sub-nanomolar affinity of Venetoclax.

If the FP assay reveals that 2-EPP has a slight preference for Bcl-2 over Bcl-xL at the micromolar level, medicinal chemists can confidently use this scaffold as a starting point. By synthesizing analogs that extend from the pyrrolidine nitrogen toward the P1 pocket—mimicking the azaindole or piperazine extensions of the clinical benchmarks—researchers can systematically engineer out Bcl-xL affinity (avoiding platelet toxicity) while driving Bcl-2 potency into the nanomolar regime.

Sources

Comparative

A Senior Scientist's Guide to the Comparative Stability of Pyrrolidine Salts

For Researchers, Scientists, and Drug Development Professionals The transformation of a pyrrolidine-based Active Pharmaceutical Ingredient (API) from its free-base form into a salt is a cornerstone of modern drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The transformation of a pyrrolidine-based Active Pharmaceutical Ingredient (API) from its free-base form into a salt is a cornerstone of modern drug development. This decision is not merely a matter of convenience; it is a critical step that profoundly influences the API's stability, bioavailability, and manufacturability. An inappropriate salt form can lead to failed batches, shortened shelf-life, and compromised therapeutic efficacy. This guide provides an in-depth comparison of the stability of common pyrrolidine salts, grounded in established experimental protocols, to empower researchers to make scientifically sound selection decisions.

The Imperative of Stability in Salt Selection

The stability of a pharmaceutical salt is its capacity to resist physical and chemical changes over time and under various environmental stresses. For pyrrolidine-containing APIs, which are ubiquitous in drug discovery, selecting a stable salt form is paramount.[1][2] The primary degradation pathways for these compounds often involve oxidation of the nitrogen atom or cleavage of the pyrrolidine ring.[3] A well-chosen salt can mitigate these risks and improve handling properties. The three pillars of salt stability that demand rigorous evaluation are:

  • Hygroscopicity: The propensity of a solid to absorb moisture from the atmosphere. Excessive water uptake can lead to deliquescence, altered crystal structure, and accelerated chemical degradation.[4][5]

  • Thermal Stability: The ability to withstand temperature variations without decomposing. This is crucial for processes like drying, milling, and ensuring product integrity in diverse climates.[6][7][8]

  • Chemical Stability: The inherent resistance of the API to degradation under conditions such as hydrolysis, oxidation, or exposure to light.[4][9]

Methodologies for Stability Assessment: A Self-Validating Approach

To objectively compare different salt forms, a suite of analytical techniques must be employed. The rationale behind this multi-faceted approach is to create a self-validating system where data from orthogonal methods builds a comprehensive and trustworthy stability profile.

Hygroscopicity Profiling via Dynamic Vapor Sorption (DVS)

Expert Rationale: DVS is the gold-standard for hygroscopicity assessment. Unlike static methods that only provide a single data point, DVS generates a full sorption-desorption isotherm, revealing the kinetics of water uptake, the critical humidity at which significant changes occur, and whether the process is reversible. This level of detail is essential for predicting how a material will behave in real-world storage conditions.

Protocol for DVS Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrrolidine salt into the DVS sample pan.

  • Equilibration: Dry the sample under a stream of nitrogen at 0% Relative Humidity (RH) until a stable mass is recorded.

  • Sorption Phase: Increase the RH in a stepwise fashion (e.g., 10% increments from 0% to 90% RH), allowing the sample mass to equilibrate at each step.

  • Desorption Phase: Subsequently, decrease the RH in the same stepwise manner back to 0% RH to assess the reversibility of water sorption.

  • Data Analysis: Plot the percentage change in mass against RH. Classify the salt's hygroscopicity based on established criteria, such as those from the European Pharmacopoeia.[10][11]

DVS Experimental Workflow

DVS_Workflow cluster_DVS Hygroscopicity Assessment (DVS) Start Weigh Salt Sample (5-10 mg) Dry Dry at 0% RH Start->Dry Sorption Increase RH (0% -> 90%) Dry->Sorption Desorption Decrease RH (90% -> 0%) Sorption->Desorption Analysis Generate Isotherm & Classify Hygroscopicity Desorption->Analysis

Caption: Standard workflow for Dynamic Vapor Sorption analysis.

Thermal Stability Characterization by TGA and DSC

Expert Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a complete picture of a salt's thermal behavior.[8] TGA precisely measures mass loss as a function of temperature, identifying desolvation and decomposition events. DSC measures the heat flow associated with thermal events, allowing for the determination of melting points, glass transitions, and polymorphic transformations.[6] Running both is critical; a mass loss seen in TGA can be correlated with an endotherm in DSC to confirm decomposition.

Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the pyrrolidine salt into an appropriate aluminum pan (crimped for TGA, hermetically sealed for DSC to observe melting).

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to a temperature beyond its expected decomposition. Record the mass loss versus temperature.

  • DSC Analysis: Subject the sample to a controlled heating program (e.g., heat from ambient to a temperature past the melting point at 10 °C/min).

  • Data Analysis: From the TGA curve, determine the onset temperature of decomposition. From the DSC thermogram, identify the peak melting temperature. A sharp melting peak suggests a crystalline, pure material.

Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_Thermal Thermal Stability Workflow Sample Pyrrolidine Salt Sample (2-5 mg) TGA TGA Analysis (Heat at 10 °C/min) Sample->TGA DSC DSC Analysis (Heat at 10 °C/min) Sample->DSC TGA_Result Decomposition Onset (Mass Loss) TGA->TGA_Result DSC_Result Melting Point (Endothermic Peak) DSC->DSC_Result Profile Comprehensive Thermal Profile TGA_Result->Profile DSC_Result->Profile

Caption: Combined TGA and DSC workflow for thermal profiling.

Chemical Stability via Forced Degradation Studies

Expert Rationale: Forced degradation, or stress testing, is an essential part of stability assessment that probes the intrinsic stability of a drug substance.[3] By subjecting the salt to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[12] This proactive approach is mandated by regulatory bodies like the ICH.

Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of the pyrrolidine salt (e.g., 1 mg/mL) and weigh solid samples.

  • Stress Conditions: Expose the samples to a range of ICH Q1A-recommended conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Solid sample at 80 °C.

    • Photostability: Expose solid and solution to >1.2 million lux hours and >200 watt-hours/m² of near-UV light.[3]

  • Time Points: Sample at appropriate intervals (e.g., 2, 8, 24, 48 hours).

  • Analysis: Quench the reactions (e.g., neutralize acid/base samples) and analyze all samples using a validated, stability-indicating HPLC method to separate the parent API from any degradants.

  • Data Interpretation: Calculate the percentage of degradation for each condition. Identify major degradation products if possible.

Data-Driven Comparison of Pyrrolidine Salts

The stability of a salt is highly dependent on the specific API. However, general trends can be observed based on the properties of the counter-ion. The following table summarizes typical stability data for several common pyrrolidine salt forms.

Salt FormHygroscopicity (Typical Water Uptake @ 80% RH)Thermal Stability (Typical Decomposition Onset)General Chemical Stability Profile
Hydrochloride (HCl) Low (< 2%)High (> 200 °C)Generally robust, but can be susceptible to disproportionation in some formulations.[9][13]
Sulfate (SO₄²⁻) Very Low (< 1%)Very High (> 220 °C)Often provides excellent protection against hydrolysis due to its non-hygroscopic nature.[4]
Mesylate (CH₃SO₃⁻) Low to Moderate (1-5%)Moderate (170-220 °C)Good stability, often chosen to enhance solubility.[4]
Tartrate (C₄H₄O₆²⁻) Moderate to High (5-15%)Lower (140-190 °C)Prone to higher water uptake and lower thermal stability compared to inorganic salts.
Maleate (C₄H₂O₄²⁻) High to Very High (>10%)Low (< 150 °C)Often problematic due to high hygroscopicity and potential for isomerization to fumarate.[13]

Synthesis and Strategic Recommendations

Interpretation: The data clearly indicates that inorganic salts, particularly sulfate and hydrochloride , generally offer superior physical stability. Their low hygroscopicity and high melting points make them ideal candidates for robust solid dosage forms.[4] The formation of hydrophobic salts, such as certain sulfates, can be a useful strategy to provide greater chemical stability, especially at high humidity and temperature.[4]

Strategic Selection:

  • Prioritize Stability: For APIs where stability is the primary concern and solubility is adequate, sulfate and hydrochloride salts are the leading candidates. The sulfate salt often provides a slight edge in terms of lower hygroscopicity.

  • Balance Solubility and Stability: When the free base has poor solubility, a mesylate salt is an excellent choice. It often provides a significant solubility advantage over the hydrochloride or sulfate forms while maintaining acceptable, though not superior, stability.[14]

  • Exercise Caution: Organic acid salts like tartrate and especially maleate should be approached with caution. While they may offer unique crystallization properties, their propensity for water sorption and lower thermal stability can create significant challenges during formulation, manufacturing, and storage.[13] The potential for the maleate salt to revert to its free base form due to instability can negate any therapeutic advantages.[13]

Salt Selection Decision Framework

Salt_Selection_Logic Start Pyrrolidine API Stability Is Stability the Primary Hurdle? Start->Stability Solubility Is Solubility Limiting? Stability->Solubility No Sulfate Evaluate Sulfate & HCl Salts Stability->Sulfate Yes Mesylate Evaluate Mesylate Salt Solubility->Mesylate Yes Reassess Re-evaluate API or Consider Complex Salts Solubility->Reassess No

Caption: A logical framework for prioritizing pyrrolidine salt selection.

Conclusion

The selection of an optimal salt form for a pyrrolidine-based API is a rigorous scientific endeavor that balances competing physicochemical properties. A multitiered screening approach, beginning with a thorough characterization of the free base and employing a battery of stability tests, is essential for success.[14] By systematically evaluating hygroscopicity, thermal characteristics, and chemical robustness, researchers can de-risk their development programs and select a salt form that ensures the delivery of a safe, stable, and effective medication. While general trends point towards the superior stability of inorganic salts like sulfates and hydrochlorides, the final choice must always be dictated by comprehensive experimental data specific to the API .

References

  • Benchchem. (n.d.). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • An, Q., et al. (2022). The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. Molecules, 27(19), 6293.
  • Benchchem. (n.d.). A Comparative Analysis of the Hygroscopic Properties of Various Calcium Salts for Pharmaceutical Applications.
  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.
  • Fini, A., Fazio, G., Rosetti, L., & Benetti, L. (2004). Pharmaceutical Salts. IRIS - Unibo.
  • Benchchem. (n.d.). A Comparative Stability Analysis of Hordenine Sulfate and Hordenine Hydrochloride for Pharmaceutical Applications.
  • Egorov, V. M., et al. (2013). Pharmaceutical Salts: Solids to Liquids by Using Ionic Liquid Design. IntechOpen.
  • Mi, Y., et al. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. Molecules, 29(2), 374.
  • Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(4).
  • Serajuddin, A. T. M. (2014). Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.
  • Kruger, J. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Merck & Co.
  • Santa Cruz Biotechnology. (n.d.). Pyrrolidines.
  • Murikipudi, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2464-2470.
  • Callahan, J. C., et al. (1982). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Drug Development and Industrial Pharmacy, 8(3), 355-369.
  • Chemspace. (2025).
  • Fatyeyeva, K., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Pernak, J., et al. (2011). Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. Tetrahedron, 67(25), 4558-4565.
  • PharmaBlock. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Gurney, S., & Pouton, C. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal.

Sources

Validation

Evaluating the enantiomeric purity of 2-(2-Ethoxyphenyl)pyrrolidine

Evaluating the enantiomeric purity of chiral amines is a critical quality-control juncture in pharmaceutical development. 2-(2-Ethoxyphenyl)pyrrolidine is a chiral secondary amine belonging to the arylpyrrolidine class.

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the enantiomeric purity of chiral amines is a critical quality-control juncture in pharmaceutical development. 2-(2-Ethoxyphenyl)pyrrolidine is a chiral secondary amine belonging to the arylpyrrolidine class. Compounds of this structural motif frequently serve as essential pharmacophores or synthetic intermediates for advanced therapeutics, including apoptosis-regulating agents like Bcl-2 inhibitors[1]. Because the spatial orientation of the pyrrolidine ring dictates target-receptor binding affinity, the enantiomers of this compound can exhibit drastically different pharmacological and toxicological profiles.

As an Application Scientist, selecting the correct analytical method requires balancing resolution, throughput, and structural validation. This guide objectively compares the three most robust methodologies for determining the enantiomeric excess ( ee% ) of 2-(2-Ethoxyphenyl)pyrrolidine: Direct Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Direct Chiral High-Performance Liquid Chromatography (HPLC)

The Causality of the Method: Chiral HPLC utilizing Chiral Stationary Phases (CSPs) remains the industry standard due to its high resolution and scalability[2]. For a secondary amine like 2-(2-Ethoxyphenyl)pyrrolidine, polysaccharide-based CSPs (e.g., derivatized amylose or cellulose such as Chiralcel® OD-H or Chiralpak® IG) are highly effective. The separation mechanism is driven by a combination of hydrogen bonding (via the pyrrolidine nitrogen), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polymer matrix[3].

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve the enantioenriched 2-(2-Ethoxyphenyl)pyrrolidine in the mobile phase (e.g., 90:10 Hexane/Isopropanol) at a concentration of 1 mg/mL.

  • Mobile Phase Optimization: Because the analyte is a basic secondary amine, it will interact strongly with residual free silanols on the silica support, causing severe peak tailing. Causality: Adding a basic modifier (0.1% Diethylamine, DEA) to the mobile phase competitively binds to these silanols, suppressing secondary interactions and ensuring sharp, symmetrical peaks.

  • System Validation (The Control): Before analyzing the unknown, inject a racemic standard of 2-(2-Ethoxyphenyl)pyrrolidine. Adjust the flow rate (typically 1.0 mL/min) and isopropanol ratio until baseline resolution ( Rs​>1.5 ) is achieved. This step self-validates the system, proving the column can definitively discriminate the enantiomers under the current conditions.

  • Quantification: Inject the enantioenriched sample. Calculate the enantiomeric excess using the integrated peak areas:

    ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

HPLC_Workflow Step1 1. Sample Preparation (Dissolve 1 mg/mL in Mobile Phase) Step2 2. Column Screening (Polysaccharide CSPs e.g., Chiralpak IG) Step1->Step2 Step3 3. Mobile Phase Optimization (Add basic modifier e.g., 0.1% DEA) Step2->Step3 Step4 4. Validation & Integration (Confirm Rs > 1.5 with Racemate) Step3->Step4

Caption: Experimental workflow for Chiral HPLC method development and validation.

Quantitative NMR (qNMR) via Mosher's Amide Derivatization

The Causality of the Method: While HPLC requires extensive empirical screening of columns and mobile phases, qNMR provides a direct structural readout. By reacting the secondary amine of 2-(2-Ethoxyphenyl)pyrrolidine with a Chiral Derivatizing Agent (CDA) like (S)-(+)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, known as Mosher's acid chloride), the enantiomers are converted into covalently bound diastereomeric amides[4]. Because diastereomers have distinct physical environments, they exhibit different chemical shifts in the NMR spectrum[5].

Why 19F NMR over 1H NMR? The 1H NMR spectrum of arylpyrrolidines is notoriously complex due to overlapping multiplet signals from the aliphatic ring protons. Utilizing 19F NMR isolates the signal from the trifluoromethyl ( −CF3​ ) group of the Mosher's moiety, providing clean, baseline-resolved singlets for the (R,S) and (S,S) diastereomers without background interference[6].

Self-Validating Experimental Protocol:

  • Derivatization: In a clean, dry NMR tube, dissolve 5 mg of 2-(2-Ethoxyphenyl)pyrrolidine in 0.5 mL of anhydrous CDCl3​ . Add 10 μL of anhydrous pyridine to act as an acid scavenger for the generated HCl[5].

  • Reagent Addition: Add 1.2 molar equivalents of (S)-(+)-MTPA-Cl. Cap the tube, agitate gently, and allow the reaction to proceed at room temperature for 2 hours to ensure complete conversion.

  • Validation (The Control): To ensure the observed peaks are true diastereomers and not unreacted artifacts or impurities, prepare a parallel sample using (R)-(-)-MTPA-Cl. The chemical shift differences ( ΔδSR ) will invert, self-validating the absolute configuration assignment and confirming the integrity of the derivatization[4].

  • Acquisition & Integration: Acquire the 19F NMR spectrum. Integrate the two distinct −CF3​ singlets. The ratio of these integrals directly equals the enantiomeric ratio (er), from which the ee% is derived.

NMR_Workflow Step1 1. Amine Preparation (Dissolve in CDCl3 + Pyridine) Step2 2. Derivatization (Add (S)-(+)-MTPA-Cl) Step1->Step2 Step3 3. NMR Acquisition (Acquire 19F Spectra) Step2->Step3 Step4 4. Quantification (Integrate Diastereotopic CF3 Peaks) Step3->Step4

Caption: Workflow for NMR-based enantiomeric excess determination using Mosher's acid chloride.

Supercritical Fluid Chromatography (SFC)

The Causality of the Method: SFC is rapidly overtaking normal-phase HPLC for the analysis of chiral basic amines[2]. By utilizing supercritical CO2​ as the primary mobile phase, SFC benefits from higher diffusivity and lower viscosity compared to liquid solvents. This thermodynamic advantage results in sharper peaks, faster mass transfer, and run times that are often less than 5 minutes. For a basic compound like 2-(2-Ethoxyphenyl)pyrrolidine, a co-solvent of Methanol containing 0.2% Isopropylamine is typically employed to ensure rapid elution and suppress ionization tailing.

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of the three analytical techniques when applied to arylpyrrolidine derivatives:

Analytical MetricChiral HPLC (Direct)qNMR (Mosher's Amide)Chiral SFC (Direct)
Primary Separation Mechanism Chiral Stationary Phase (CSP)Diastereomeric DerivatizationChiral Stationary Phase (CSP)
Typical Analysis Time 15 – 30 minutes5 minutes (post-2 hr reaction)3 – 8 minutes
Resolution ( Rs​ ) High ( Rs​ > 1.5)Very High (Baseline singlets)High to Very High ( Rs​ > 2.0)
Sample Preparation Simple (Dilute & Shoot)Complex (Moisture-sensitive)Simple (Dilute & Shoot)
Limit of Detection (ee%) ~0.1% minor enantiomer~1.0% minor enantiomer~0.05% minor enantiomer
Environmental Impact High (Organic solvents)Low (Microscale volumes)Low (Green CO2​ solvent)

References

  • Chiral HPLC Separations Phenomenex URL:[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Springer Nature Experiments URL: [Link]

  • Contemporary Analysis of Chiral Molecules LCGC International URL:[Link]

  • WO2019210828A1 - Bcl-2 INHIBITORS Google Patents URL
  • The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment ResearchGate URL: [Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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2-(2-Ethoxyphenyl)pyrrolidine hydrochloride
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